Diketone-PEG11-PFP ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSRPPWUMFEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62F5NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Diketone-PEG11-PFP ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1] This guide provides a detailed overview of its structure, properties, and applications, complete with experimental protocols and visual diagrams to facilitate understanding and implementation in a research setting.
Core Structure and Functional Components
This compound is comprised of three key functional units: a diketone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.
-
Diketone Group: This functional group is designed to react specifically with a lysine (B10760008) residue within the active site of certain catalytic antibodies, forming a stable, covalent bond.[2][3]
-
Polyethylene Glycol (PEG) Spacer (PEG11): The linker contains an 11-unit PEG chain. This hydrophilic spacer enhances the solubility of the molecule in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][4]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily couples with primary and secondary amines (e.g., on proteins, peptides, or small molecule drugs) to form stable amide bonds.[4][5] PFP esters are known for being more stable against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous buffers.[4][5]
A conceptual diagram of the molecule's structure is presented below.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 955.96 g/mol (or 956 g/mol ) | [1][2][6][7] |
| Molecular Formula | C44H62F5NO16 | [4][7] |
| Purity | ≥95% or ≥97% | [1][2][4][6][7] |
| CAS Number | 2353409-86-4 | [7] |
| Storage Condition | -20°C | [4][7] |
| Shipping Condition | Ambient Temperature | [4][7] |
Applications in Drug Development
This crosslinker is primarily used for conjugating molecules to proteins or antibodies. Its heterobifunctional nature allows for sequential and specific conjugations.
Primary Applications Include:
-
Antibody-Drug Conjugates (ADCs): The PFP ester can be used to attach a cytotoxic drug to an antibody, while the diketone end can be used for further modification or targeting.
-
PEGylation: The hydrophilic PEG chain improves the pharmacokinetic properties of conjugated proteins or peptides, enhancing their stability and solubility.[1]
-
Targeted Drug Delivery: By linking a therapeutic agent to a targeting moiety (like an antibody), the linker facilitates targeted delivery to specific cells or tissues, which can enhance efficacy and reduce off-target toxicity.[1]
The general workflow for using this linker involves a two-step reaction, as illustrated below.
Experimental Protocols
While a specific protocol for this compound is not provided in the search results, a general protocol for the PEGylation of proteins (such as IgG antibodies) using PEG PFP esters is available and can be adapted.[5]
Objective: To conjugate a PEG PFP ester reagent to an antibody (IgG) or other protein containing primary amines.
Materials:
-
IgG or protein of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl). Avoid buffers containing primary amines like Tris or glycine.[5]
-
This compound
-
Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting or dialysis columns for purification
Procedure:
-
Protein Preparation:
-
Dissolve the IgG or protein in the reaction buffer to a concentration of approximately 2 mg/mL.[5]
-
If the protein buffer contains primary amines, exchange it for the recommended reaction buffer using dialysis or a desalting column.
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Conjugation Reaction:
-
Slowly add a calculated amount of the dissolved PFP ester solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
For example, add 25 µL of the 1 mg/75 µL PFP-PEG solution to 1 mL of the 2 mg/mL IgG solution.[5]
-
Incubate the reaction. Incubation conditions can be varied to control the degree of PEGylation:
-
-
Purification:
-
Following incubation, remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Storage:
-
Store the final PEGylated protein conjugate under the same conditions recommended for the original, unmodified protein.[5]
-
The workflow for this experimental protocol is visualized below.
References
- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Diketone-PEG4-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 4. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Diketone Linkers, Diketone-PEG, AZD Linkers | BroadPharm [broadpharm.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to Diketone-PEG11-PFP Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Diketone-PEG11-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details the key characteristics of this linker, provides protocols for its use, and illustrates its role in advanced applications such as antibody-drug conjugates (ADCs).
Core Chemical Properties and Specifications
This compound is a versatile crosslinking reagent that features a diketone group and a pentafluorophenyl (PFP) ester, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides a highly reactive handle for covalent modification of primary and secondary amines, while the diketone moiety can react with specific residues like lysine (B10760008), particularly within the active site of catalytic antibodies.[1] The PEG spacer enhances water solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting bioconjugates.[2]
A summary of the key specifications for this compound is presented in Table 1.
Table 1: Chemical Properties and Specifications of this compound
| Property | Value | Reference |
| Molecular Weight | 956 g/mol | [3] |
| CAS Number | 2353409-86-4 | [3] |
| Molecular Formula | C44H62F5NO16 | [3] |
| Purity | ≥95% | [3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage | -20°C, desiccated | [3] |
The Chemistry of Conjugation: Reactivity and Mechanisms
The utility of this compound lies in its two distinct reactive groups, enabling sequential or one-pot conjugation strategies.
PFP Ester Chemistry for Amine Conjugation
The pentafluorophenyl ester is a highly efficient acylating agent for primary and secondary amines, forming stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl highly electrophilic and the pentafluorophenolate a good leaving group. This results in faster reaction kinetics and greater stability towards hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[4] This enhanced stability is particularly advantageous in aqueous buffers used for biomolecule modifications.
The general reaction mechanism for the conjugation of the PFP ester with a primary amine, such as the ε-amino group of a lysine residue, is depicted below.
Caption: Reaction of PFP ester with a primary amine.
Diketone Functionality
The diketone group provides a second point of covalent attachment. While the reactivity can be broad, it has been shown to form covalent bonds with specific lysine residues, particularly those in the active sites of catalytic antibodies.[1] This can be exploited for site-specific conjugation, leading to more homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[5]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein Conjugation via PFP Ester
This protocol outlines the steps for conjugating the PFP ester moiety of the linker to a protein containing accessible amine groups.
Materials:
-
This compound
-
Protein of interest (e.g., antibody)
-
Conjugation Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5.[4]
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4]
-
Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.
Characterization of the Conjugate
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation. UV-Vis Spectroscopy: To determine the protein concentration and potentially the degree of labeling if the linker or attached molecule has a chromophore. Mass Spectrometry (LC-MS): To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR). The analysis of PEGylated bioconjugates by LC-MS requires specialized methods to handle the heterogeneity of the PEG chain and the complexity of the conjugate.[6]
Applications in Antibody-Drug Conjugate (ADC) Development
This compound is a valuable tool in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The linker plays a crucial role in the stability, efficacy, and safety of the ADC.[7]
The workflow for constructing an ADC using a diketone-PEG-PFP ester linker is illustrated below.
Caption: General workflow for ADC synthesis.
In a potential ADC construct, the PFP ester of the linker would first be reacted with an amine-containing cytotoxic drug. The resulting diketone-PEG-drug molecule would then be conjugated to a monoclonal antibody via the diketone group, targeting a specific lysine residue. This strategy allows for the creation of a homogeneous ADC with a defined DAR, which is a critical quality attribute for these complex therapeutics.
Conclusion
This compound is a highly versatile and efficient heterobifunctional linker for bioconjugation. Its key features, including a stable and reactive PFP ester, a hydrophilic PEG spacer, and a second reactive diketone moiety, make it an excellent choice for the development of sophisticated bioconjugates, particularly in the field of antibody-drug conjugates. The protocols and information provided in this guide offer a solid foundation for researchers and drug developers to incorporate this valuable tool into their workflows.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. [PDF] Site-selective lysine conjugation methods and applications towards antibody–drug conjugates | Semantic Scholar [semanticscholar.org]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of Diketone-PEG11-PFP Ester in Aqueous Buffers: A Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
The trifunctional molecule, Diketone-PEG11-PFP ester, is a valuable tool in bioconjugation and drug delivery, incorporating a diketone group for targeting specific amino acid residues, a hydrophilic PEG11 spacer, and an amine-reactive PFP ester for covalent ligation. Understanding its behavior in aqueous buffers is critical for the successful design and execution of labeling and conjugation experiments. This guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon the known characteristics of its constituent functional groups.
Key Molecular Features and Their Impact on Aqueous Behavior
The solubility and stability of this compound are governed by the interplay of its three key components:
-
Diketone Moiety: The diketone group is a pharmacophore that can react with specific lysine (B10760008) residues.[1] In biological systems, dicarbonyl compounds can react with nucleophilic amino acids.[2] The stability of the diketone itself in aqueous buffers is an important consideration, as it can exist in equilibrium with hydrated forms.[2]
-
PEG11 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, is a key contributor to the molecule's aqueous solubility.[3][4] PEG linkers are known to be flexible, biocompatible, and highly soluble in water, which helps to impart these favorable properties to the overall molecule.[3][5]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is an active ester used for forming stable amide bonds with primary and secondary amines.[6][7] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to spontaneous hydrolysis in aqueous solutions.[8][9][10] This increased stability leads to more efficient and reproducible conjugation reactions.[9]
Solubility in Aqueous Buffers
The presence of the hydrophilic PEG11 linker is expected to confer good water solubility to the this compound.[3][4][5] However, the overall solubility can be influenced by the buffer composition and the diketone and PFP ester moieties, which are more hydrophobic than the PEG chain.[8]
General Solubility Guidelines:
| Component | Expected Contribution to Solubility | Recommendations |
| Diketone | May decrease overall aqueous solubility due to its hydrophobic nature. | For initial dissolution, consider using a small amount of a water-miscible organic solvent. |
| PEG11 | Significantly increases aqueous solubility.[3][4] | The PEG chain enhances solubility in a variety of aqueous buffers.[5] |
| PFP Ester | The PFP group is hydrophobic and can decrease water solubility.[8] | It is standard practice to first dissolve PFP esters in an anhydrous organic solvent like DMSO or DMF before adding them to an aqueous reaction buffer.[6][7] |
For practical applications, it is recommended to prepare a concentrated stock solution of the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7] This stock solution can then be added to the desired aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the aqueous buffer is low (typically less than 10%) to avoid negative impacts on protein stability and reaction kinetics.[11]
Stability in Aqueous Buffers
The primary concern regarding the stability of this compound in aqueous buffers is the hydrolysis of the PFP ester. The diketone moiety is generally more stable, although reactivity towards certain buffer components or extreme pH conditions should not be overlooked.
Stability of the PFP Ester
PFP esters are known to be more stable against hydrolysis than NHS esters, which is a key advantage for bioconjugation reactions in aqueous media.[8][9][10] However, the PFP ester is still susceptible to hydrolysis, a competing reaction that converts the ester to the non-reactive carboxylic acid.[6]
Factors Affecting PFP Ester Stability:
-
pH: The rate of hydrolysis is highly pH-dependent. PFP esters are more stable at neutral or slightly acidic pH and the rate of hydrolysis increases significantly with increasing pH.[6][11] For reactions with primary amines, an optimal pH range is typically between 7.2 and 8.5.[6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.[7] Phosphate-buffered saline (PBS) is a commonly used amine-free buffer for such reactions.[7]
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Reactions are often carried out at room temperature or 4°C to balance reaction speed and stability.[7]
-
Moisture: PFP esters are moisture-sensitive.[6][7] It is crucial to store the solid reagent in a dry environment, for instance, at -20°C with a desiccant, and to use anhydrous solvents for preparing stock solutions.[6][7]
Summary of PFP Ester Stability:
| Condition | Impact on Stability | Recommendation |
| Low pH (e.g., < 7) | Higher stability, slower hydrolysis. | Favorable for storage of aqueous solutions for short periods, but conjugation reaction with amines will be slow. |
| Neutral to Slightly Basic pH (7.2 - 8.5) | Optimal for amine conjugation, but hydrolysis rate increases.[6] | This is the recommended pH range for most labeling reactions. Solutions should be used immediately after preparation.[6] |
| High pH (e.g., > 8.5) | Rapid hydrolysis, significantly reducing conjugation efficiency.[6] | Avoid for prolonged periods. |
| Presence of Primary Amines (e.g., Tris, Glycine) | Competing reaction, reduces yield of desired conjugate.[7] | Use amine-free buffers such as PBS, HEPES, or bicarbonate buffers. |
Due to the inherent instability of active esters in aqueous solutions, it is strongly recommended to prepare solutions of this compound immediately before use and not to prepare aqueous stock solutions for storage.[6][7]
Experimental Protocols
To determine the precise solubility and stability of this compound in a specific aqueous buffer, experimental characterization is essential.
Protocol for Determining Aqueous Solubility
This protocol provides a general method for estimating the solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Prepare a series of dilutions of the stock solution into the aqueous buffer of interest to create a range of final concentrations.
-
Vortex each solution thoroughly and allow it to equilibrate at the desired temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry (if the molecule has a chromophore) or HPLC.
-
The highest concentration that results in a clear, single-phase solution after equilibration and centrifugation is considered the solubility limit under those conditions.
Protocol for Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of the PFP ester in a given buffer.[6][9]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4; Sodium Bicarbonate, pH 8.5)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM).[9]
-
Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed buffer of interest to a final concentration of 1 mM.[9]
-
Immediately inject a sample (t=0) onto the HPLC system.[9]
-
Incubate the reaction mixture at a constant temperature.
-
Take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[9]
-
Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of the peak corresponding to the hydrolyzed carboxylic acid product by UV absorbance at an appropriate wavelength.[9]
-
Plot the peak area of the intact ester against time to determine the rate of hydrolysis and the half-life of the PFP ester under the tested conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PFP Ester Hydrolysis Pathway.
Caption: Stability Assessment Workflow.
Conclusion
The this compound is a promising reagent for bioconjugation, offering a balance of reactivity and stability. Its PEG11 linker ensures good aqueous solubility, while the PFP ester provides a more stable alternative to NHS esters for amine coupling. However, careful consideration of the experimental conditions, particularly pH and the absence of competing nucleophiles in the buffer, is crucial for maximizing conjugation efficiency. The provided protocols offer a framework for researchers to characterize the solubility and stability of this molecule in their specific applications, ensuring robust and reproducible results in their drug development and research endeavors.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 4. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]
- 5. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to Diketone-PEG11-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diketone-PEG11-PFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details commercially available sources for this reagent, outlines comprehensive experimental protocols for its use, and visualizes the relevant biological pathways and chemical workflows.
Introduction to this compound
This compound is a sophisticated chemical tool featuring two distinct reactive moieties at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The pentafluorophenyl (PFP) ester provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues, while the diketone group, a 1,2-dicarbonyl, selectively targets the guanidinium (B1211019) group of arginine residues. This dual reactivity allows for the sequential and site-specific conjugation of different molecules, a valuable attribute in the construction of complex biomolecules like ADCs. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate[1].
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound. The following table summarizes the available quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |
| Creative Biolabs | ADC-L-S0147 | >95% | 956 | 2353409-86-4 |
| BroadPharm | BP-24184 | >97% | 956 | 2353409-86-4 |
| AxisPharm | AP11309 | ≥95% | 955.96 | 2353409-86-4 |
| CD Bioparticles | CDPB-041325 | (Not Specified) | (Not Specified) | 2353409-86-4 |
Experimental Protocols
The unique structure of this compound allows for a two-step conjugation strategy. This enables the sequential attachment of two different molecules (e.g., a targeting antibody and a therapeutic payload). The following protocols are based on established chemistries for PFP esters and diketones.
Step 1: PFP Ester-Mediated Conjugation to Primary Amines (e.g., Lysine Residues of an Antibody)
This protocol describes the conjugation of the PFP ester moiety to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). PFP esters are susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved linker to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker over the antibody. The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining PFP ester.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting antibody-linker conjugate to determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
Step 2: Diketone-Mediated Conjugation to Arginine Residues
This protocol outlines the conjugation of the diketone moiety of the antibody-linker intermediate to an arginine-containing molecule. For ADC development, this would typically be a payload modified to contain an arginine residue or a linker with an arginine moiety.
Materials:
-
Purified antibody-linker conjugate from Step 1
-
Arginine-containing payload or molecule
-
Borate (B1201080) buffer (50-100 mM, pH 8.0-9.0)
-
Purification equipment (e.g., SEC, HIC)
Procedure:
-
Buffer Exchange: Exchange the buffer of the antibody-linker conjugate to a borate buffer (pH 8.0-9.0). Borate has been shown to influence the reaction rate of diketones with arginine.
-
Payload Preparation: Dissolve the arginine-containing payload in a compatible solvent.
-
Conjugation Reaction: Add the payload to the antibody-linker conjugate solution. The reaction is typically carried out at room temperature for 4-24 hours. The optimal reaction conditions (pH, temperature, time, and molar ratio of reactants) should be determined empirically.
-
Purification: Purify the final antibody-drug conjugate to remove any unreacted payload and other impurities using chromatographic techniques such as SEC or HIC.
-
Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step experimental workflow for creating an antibody-drug conjugate using this compound.
Caption: Two-step conjugation workflow using this compound.
Chemical Reaction Scheme
This diagram outlines the chemical transformations occurring during the two-step conjugation process.
References
An In-depth Technical Guide to the Safety and Handling of Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Diketone-PEG11-PFP ester (CAS No. 2353409-86-4) is publicly available. This guide is compiled from information on its constituent functional groups—diketone, polyethylene (B3416737) glycol (PEG), and pentafluorophenyl (PFP) ester—and general laboratory safety principles. It is imperative to supplement this guide with lot-specific supplier information and to conduct a thorough risk assessment before use.
Chemical and Physical Properties
This compound is a heterobifunctional crosslinker. It incorporates a diketone group, a hydrophilic polyethylene glycol (PEG) spacer of 11 units, and a pentafluorophenyl (PFP) ester reactive group. The PFP ester is an amine-reactive functional group used for covalent conjugation to primary amines, forming stable amide bonds[1][2][3]. The PEG linker enhances solubility in aqueous media[3].
| Property | Value | Source |
| CAS Number | 2353409-86-4 | [3][4] |
| Molecular Formula | C44H62F5NO16 | [3][4] |
| Molecular Weight | 956 g/mol | [4] |
| Purity | >95% | [4] |
| Physical Form | Solid | Inferred from storage recommendations |
| Solubility | Soluble in organic solvents like DMSO and DMF; hydrophilic PEG spacer increases solubility in aqueous solutions.[1][3] | [1][3] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is unavailable, the safety profile can be inferred from its components.
-
Pentafluorophenyl (PFP) Esters: PFP esters are reactive electrophiles and should be handled with care. They are moisture-sensitive and can hydrolyze, releasing pentafluorophenol, which is a hazardous compound[1][5]. Direct contact with skin, eyes, and mucous membranes should be avoided.
-
Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are used in various pharmaceutical and cosmetic applications[6][7]. However, depending on the manufacturing process, PEGs may be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are known carcinogens[8]. It is crucial to source high-purity reagents for drug development applications.
-
Diketone: The reactivity of the diketone functional group in this specific context is primarily for forming a covalent bond with lysine (B10760008) residues[9]. Specific hazards associated with the diketone moiety in this compound are not documented.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling[10].
-
Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.
-
Respiratory Protection: If handling the powder outside a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
The compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation[1][11].
-
Prepare solutions immediately before use, as PFP esters can hydrolyze in the presence of moisture[5][11].
-
Avoid buffers containing primary amines (e.g., Tris or glycine) in the stock solution, as they will react with the PFP ester[11].
Storage:
Experimental Protocols and Methodologies
General Protocol for Amine Conjugation:
PFP esters react with primary amines at a pH of 7-9 to form stable amide bonds[1]. The following is a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
-
Preparation of the Molecule to be Conjugated: Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS).
-
Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][5].
-
Conjugation Reaction: Add the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein stability[1].
-
Incubation: Incubate the reaction mixture. Reaction times can vary from 30 minutes to a few hours, and the temperature can range from 4°C to room temperature[11][12].
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.
-
Purification: Remove unreacted crosslinker and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column)[11][12].
Diagram of the General Amine Conjugation Workflow:
Caption: General workflow for the conjugation of this compound to an amine-containing molecule.
Diagram of the PFP Ester Reaction with a Primary Amine:
Caption: Reaction of the PFP ester moiety with a primary amine to form a stable amide bond.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills of the solid, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (-20°C, dry)[3][4].
-
Conditions to Avoid: Moisture, high temperatures, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and primary and secondary amines (unless for intended reaction).
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Reactivity: The PFP ester is reactive towards primary and secondary amines[1][2]. It is more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters[2][3][5]. The diketone group is designed to react with specific lysine residues[9].
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
The Diketone Functional Group: A Versatile Tool for Covalent Protein Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of proteins with chemical probes is a cornerstone of modern chemical biology and drug discovery. Among the diverse chemical functionalities employed for protein labeling, the diketone group has emerged as a powerful tool for the selective targeting of specific amino acid residues. This technical guide provides a comprehensive overview of the role of the diketone functional group in protein labeling, with a focus on its application in elucidating biological processes and advancing therapeutic development.
Core Principles of Diketone-Based Protein Labeling
The utility of the diketone functional group in protein labeling primarily stems from its reactivity towards the guanidinium (B1211019) group of arginine residues. This reaction, which is highly specific under controlled conditions, results in the formation of a stable heterocyclic adduct, effectively and covalently tagging the protein of interest. The most commonly employed diketone reagents for this purpose are α-dicarbonyls, such as phenylglyoxal (B86788) and its derivatives, and β-dicarbonyls, like 1,2-cyclohexanedione.
The reaction between a diketone and an arginine residue is influenced by several factors, including pH, temperature, and the presence of certain buffers. Optimal labeling is typically achieved at neutral to basic pH, which facilitates the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of the diketone.
Quantitative Comparison of Diketone Reagents
The choice of diketone reagent can significantly impact the efficiency and kinetics of the labeling reaction. The following table summarizes key quantitative data for commonly used diketone reagents, providing a basis for selecting the most appropriate tool for a given application.
| Diketone Reagent | Target Residue | Typical Reaction Conditions | Reaction Rate/Efficiency | Key Features & Considerations |
| Phenylglyoxal (PGO) | Arginine | pH 7.0-9.0, 25-37°C | Reaction rate increases with pH. Can lead to complete inactivation of enzymes like creatine (B1669601) kinase upon modification.[1] | Highly selective for arginine. The reaction can form either a 1:1 or a 2:1 adduct.[2] |
| p-Hydroxyphenylglyoxal (HPG) | Arginine | pH 9.0-10.0 | Faster reaction rate compared to PGO. | The dicarbonyl moiety is similar to PGO, and it forms a single stable product with the guanidino group of arginine.[3] |
| 1,2-Cyclohexanedione (CHD) | Arginine | Borate (B1201080) buffer, pH 8.0-9.0 | Pseudo-first-order kinetics observed in some cases. | The reaction is reversible in the presence of hydroxylamine (B1172632). Borate is often required to stabilize the adduct. |
| 1,3-Diketones (e.g., 3,5-dioxohexyl group) | Arginine | pH 10, 37°C | Efficiently reacts with arginine-containing peptides to form stable conjugates. | Can be incorporated into DNA for cross-linking with proteins.[4] |
Key Experimental Protocols
This section provides detailed methodologies for common diketone-based protein labeling experiments.
Protocol 1: Arginine-Specific Labeling with a Phenylglyoxal Analog (HPG)
This protocol is adapted from a method for selectively labeling arginine residues in heparin-binding sites.[3]
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS)
-
Heparin affinity beads (if targeting heparin-binding sites)
-
Phenylglyoxal (PGO) solution (for protection of non-target arginines)
-
p-Hydroxyphenylglyoxal (HPG) solution (0.5 M)
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
2 M NaCl
-
Trifluoroacetic acid (TFA) (0.1% v/v)
-
Centrifugal filters (e.g., 3.5 kDa MWCO)
Procedure:
-
(Optional - for selective labeling of binding sites) Incubate the protein with heparin affinity beads to protect the arginine residues within the binding site.
-
Protect exposed arginine residues by reacting the protein-bead slurry with PGO.
-
Dissociate the protein from the heparin beads using 2 M NaCl.
-
Buffer exchange the eluted protein into 0.2 M sodium bicarbonate, pH 9.5, using a centrifugal filter and concentrate the protein.
-
To initiate the labeling reaction, add 0.5 M HPG to the protein solution to a final concentration of 0.1 M.
-
Incubate the reaction for 60 minutes at room temperature in the dark.
-
Quench the reaction by adding 0.1% (v/v) TFA.
-
The labeled protein is now ready for downstream analysis, such as mass spectrometry.
Protocol 2: General Protein Labeling with a Diketone Probe for Mass Spectrometry Analysis
This protocol provides a general workflow for labeling a purified protein with a diketone-containing probe and subsequent analysis by mass spectrometry.
Materials:
-
Purified protein of interest (1-5 mg/mL) in a non-amine-containing buffer (e.g., phosphate (B84403) or borate buffer, pH 8.0)
-
Diketone labeling reagent (e.g., phenylglyoxal or a functionalized diketone probe) dissolved in a compatible solvent (e.g., DMSO)
-
Quenching reagent (e.g., hydroxylamine or an excess of a small molecule with a primary amine)
-
Desalting column or dialysis cassette
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Prepare the protein solution at the desired concentration in the appropriate buffer.
-
Add the diketone labeling reagent to the protein solution at a specific molar excess (e.g., 10- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 1-4 hours), with gentle mixing.
-
Quench the reaction by adding the quenching reagent.
-
Remove excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis.
-
Analyze the labeled protein by mass spectrometry to determine the labeling efficiency and identify the modified residues.
Applications in Signaling Pathways and Drug Discovery
Diketone-based protein labeling has proven to be a valuable strategy for investigating complex biological systems, including key signaling pathways implicated in disease.
Interrogating G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent a major class of drug targets. Understanding their activation, dimerization, and interaction with downstream effectors is crucial for drug development. Diketone-based crosslinking strategies can be employed to capture and identify GPCR interaction partners.
Caption: GPCR signaling and crosslinking.
Mapping Kinase Substrate Interactions
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Identifying the specific substrates of kinases is essential for understanding their function and for developing targeted therapies. Diketone-based affinity probes can be used to identify kinase substrates.
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the PEG11 Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the efficacy, stability, and overall success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have established themselves as a versatile and indispensable tool. This guide provides a comprehensive technical overview of the PEG11 linker, a mid-length PEG variant, detailing its physicochemical properties, impact on bioconjugate performance, and practical application in experimental settings.
Core Concepts: Understanding the PEG11 Linker
A PEG11 linker is a hydrophilic spacer molecule composed of 11 repeating ethylene (B1197577) glycol units. Its fundamental role in bioconjugation is to covalently connect two or more molecules, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC), or a targeting ligand to a proteolysis-targeting chimera (PROTAC). The inherent properties of the PEG chain confer significant advantages to the resulting bioconjugate.
The principal benefits of incorporating a PEG linker, such as PEG11, include:
-
Enhanced Solubility and Reduced Aggregation : The hydrophilic nature of the PEG chain increases the overall water solubility of the bioconjugate, which is particularly crucial when working with hydrophobic payloads that are prone to aggregation.[1]
-
Improved Pharmacokinetics : The presence of a PEG linker increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[1]
-
Steric Hindrance and Shielding : The flexible PEG chain can act as a steric shield, protecting the attached biomolecule from enzymatic degradation and reducing its immunogenicity by masking epitopes.[2]
-
Precise Spatial Control : As a discrete-length PEG linker, PEG11 provides a defined and consistent spacing between the conjugated molecules, allowing for fine-tuning of the spatial orientation necessary for optimal biological activity.
Quantitative Data on PEG11 and Comparative Linkers
The length of the PEG linker is a critical design parameter that directly influences the physicochemical and biological properties of the bioconjugate. The following tables summarize key quantitative data for the PEG11 linker and provide a comparative analysis with other commonly used PEG linker lengths.
| Property | Value for PEG11 Linker | Source(s) |
| Molecular Weight | ~500 g/mol (varies slightly with terminal functional groups) | [3] |
| Number of Ethylene Glycol Units | 11 | [4] |
| Contour Length | ~3.1 nm (calculated based on ~0.28 nm per ethylene glycol unit) | [3][5] |
Table 1: Physicochemical Properties of the PEG11 Linker
| Linker Length | Impact on Solubility | Impact on In Vivo Half-Life | Impact on In Vitro Potency |
| Short (e.g., PEG4) | Moderate increase | Shorter half-life | May be higher due to less steric hindrance |
| Mid-length (e.g., PEG8, PEG11) | Significant increase | Intermediate half-life | Often a balance between stability and potency |
| Long (e.g., PEG24) | High increase | Longer half-life | May be lower due to increased steric hindrance |
Table 2: Comparative Impact of PEG Linker Length on Bioconjugate Properties
| Linker Length | Plasma Clearance Rate | Tumor Accumulation |
| Short (e.g., PEG4) | Faster clearance | May be lower due to shorter circulation time |
| Mid-length (e.g., PEG8, PEG11) | Moderate clearance | Can be optimized for efficient tumor penetration |
| Long (e.g., PEG24) | Slower clearance | May be higher due to longer circulation time, but could be hindered by larger size |
Table 3: Influence of PEG Linker Length on Pharmacokinetic Parameters of ADCs
Experimental Protocols
The following section provides detailed methodologies for common bioconjugation reactions involving functionalized PEG11 linkers. These protocols are intended as a guide and may require optimization based on the specific biomolecules and payloads being used.
Protocol for Site-Specific Antibody Conjugation using a Maleimide-PEG11-NHS Ester Linker
This two-step protocol is designed for the site-specific conjugation of a drug payload to a monoclonal antibody (mAb) through reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with engineered or accessible cysteine residues
-
Maleimide-PEG11-NHS Ester linker
-
Drug payload with a primary amine reactive group
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the drug payload in a minimal amount of an organic solvent (e.g., DMSO).
-
Dissolve the Maleimide-PEG11-NHS Ester linker in the same organic solvent.
-
Add the linker solution to the drug payload solution at a 1:1 molar ratio.
-
Incubate at room temperature for 1-2 hours to form the maleimide-PEG11-payload conjugate.
-
-
Conjugation Reaction:
-
Add the maleimide-PEG11-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload conjugate over the antibody is recommended as a starting point.[6][7]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[7]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using an SEC column to remove unreacted linker-payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol for PROTAC Synthesis using a PEG11 Linker
This protocol outlines the synthesis of a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG11 linker (e.g., Azide-PEG11-Alkyne for "click chemistry").
Materials:
-
Target protein ligand with an alkyne functional group
-
E3 ligase ligand with an azide (B81097) functional group
-
Azide-PEG11-Alkyne linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent: Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O
-
Purification: Preparative HPLC
Procedure:
-
Reaction Setup:
-
Dissolve the target protein ligand and the E3 ligase ligand in the chosen solvent in a reaction vessel.
-
Add the Azide-PEG11-Alkyne linker at a 1:1:1 molar ratio with the two ligands.
-
-
Click Chemistry Reaction:
-
Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture.
-
Add a solution of CuSO₄ to the reaction mixture to catalyze the cycloaddition reaction.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[8]
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with the appropriate solvent and purify the PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving the PEG11 linker.
Caption: Workflow for site-specific ADC synthesis using a Maleimide-PEG11-NHS Ester linker.
References
- 1. purepeg.com [purepeg.com]
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 4. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]
- 5. Item - PEG linkers and properties. - figshare - Figshare [figshare.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Diketone-PEG11-PFP Ester for Protein Modification
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. Bifunctional linkers are essential tools in this field, enabling the creation of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. This guide provides an in-depth look at Diketone-PEG11-PFP ester, a heterobifunctional crosslinker designed for the sequential or simultaneous conjugation of amine- and arginine-containing molecules.
The linker's structure comprises three key components:
-
Pentafluorophenyl (PFP) Ester: A highly reactive moiety that targets primary and secondary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds[4][5].
-
Diketone: A functional group that selectively reacts with the guanidinium (B1211019) group of arginine residues under specific conditions[6].
-
PEG11 Spacer: An 11-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and solubility of the entire molecule and its conjugates[7].
This guide details the chemical principles, reaction kinetics, and standard protocols for using this compound, providing a foundational understanding for its application in protein modification workflows.
I. Chemical Principles and Reactivity
The utility of this compound lies in its two distinct reactive ends, allowing for controlled, stepwise conjugation.
PFP Ester: The Amine-Reactive Group
The PFP ester is an active ester that reacts with nucleophilic primary and secondary amines to form a covalent amide bond. Its primary advantage over the more common N-hydroxysuccinimide (NHS) esters is its superior stability and reactivity. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic, while the pentafluorophenolate ion is an excellent leaving group[8].
This results in two key benefits:
-
Greater Resistance to Hydrolysis: PFP esters are significantly less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters, which reduces the loss of reagent and improves reaction efficiency[4][8][9].
-
Faster Reaction Kinetics: Studies have shown that the aminolysis (reaction with amines) of PFP esters is substantially faster than that of NHS esters, allowing for shorter reaction times or more efficient conjugation under milder conditions[8].
Diketone: The Arginine-Reactive Group
The 1,3-diketone moiety is designed to react selectively with the guanidinium group of arginine residues[6]. This reaction, typically forming a stable hydroxyimidazole or pyrimidine-linked conjugate, provides an alternative to the common lysine- or cysteine-based modification strategies[6]. While the reaction can be slower than amine-targeted chemistry, it offers a method for site-specific modification, as the abundance and accessibility of surface arginine residues differ from those of lysine[10].
II. Quantitative Data and Reaction Parameters
The efficiency of a conjugation reaction depends on a combination of reagent reactivity and experimental conditions. PFP esters offer a clear kinetic advantage over other common amine-reactive esters.
Table 1: Comparative Reactivity of Active Esters
This table summarizes kinetic data comparing the rate of reaction with amines for PFP esters versus other common reagents.
| Active Ester Group | Relative Coupling Speed | Pseudo-first-order Rate Constant (s⁻¹) | Reference(s) |
| Pentafluorophenyl (PFP) Ester | ~70x faster than NHS analog | 2.46 x 10⁻¹ | [8] |
| N-hydroxysuccinimide (NHS) Ester | Baseline | 3.49 x 10⁻³ | [8] |
| Nitrophenyl (ONp) Ester | ~111x slower than PFP | Not Available | [8] |
Table 2: Recommended Reaction Conditions
This table provides typical starting parameters for protein modification protocols using this compound. Optimization is often required based on the specific properties of the protein and payload.
| Parameter | PFP Ester Reaction (Amine Target) | Diketone Reaction (Arginine Target) | Reference(s) |
| pH | 7.0 - 9.0 (7.2-8.5 is common) | 7.4 - 10.0 (Higher pH can increase rate) | [4][11][12] |
| Buffer System | Amine-free (e.g., PBS, HEPES, Borate) | PBS, Phosphate Buffer | [4][12] |
| Temperature | 4°C to 37°C | 25°C to 37°C | [4][12][13] |
| Reaction Time | 30 min - 4 hours (or overnight at 4°C) | 3 - 16 hours | [4][12][14] |
| Solvent | Dissolve reagent in DMSO or DMF first | Aqueous buffer | [4][11][13] |
| Molar Excess | 2:1 to 10:1 (Linker:Protein) | Variable, often requires optimization | [14] |
III. Experimental Protocols
The following section provides a generalized, two-step protocol for conjugating a protein to an arginine-containing molecule (e.g., a peptide or small molecule drug) using this compound.
A. Materials and Reagents
-
Protein: Target protein with accessible lysine residues (e.g., IgG), concentration 1-10 mg/mL.
-
Arginine-containing Payload: Peptide or small molecule to be conjugated.
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0[4][13].
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4][13].
-
Purification: Desalting columns (e.g., G-25) or dialysis cassettes[4][11].
B. Step 1: Reaction of PFP Ester with Protein Lysines
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the storage buffer contains Tris or glycine, exchange it with the reaction buffer via dialysis or a desalting column[4][13]. Adjust the protein concentration to 2-5 mg/mL.
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation[4][9][11]. Immediately before use, dissolve the required amount in a minimal volume of DMSO or DMF[4][13]. Do not prepare stock solutions for storage, as the PFP ester will hydrolyze[9][13].
-
Conjugation: Add the dissolved linker solution to the protein solution while gently stirring. A typical molar excess of linker to protein is between 5:1 and 10:1.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[14]. Incubation at 37°C for 30-60 minutes can also be effective[4][13].
-
Purification of Intermediate: Remove the unreacted linker and the pentafluorophenol byproduct using a desalting column or dialysis against the desired buffer for the next step (e.g., PBS pH 7.4).
C. Step 2: Reaction of Diketone with Payload Arginine
-
Payload Preparation: Dissolve the arginine-containing payload in the reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the payload to the purified, linker-activated protein intermediate. The molar ratio will depend on the payload and desired degree of labeling and requires optimization.
-
Incubation: Incubate the mixture for 3-16 hours at 25°C or 37°C[12]. Reaction progress can be monitored by analytical techniques like HPLC or LC-MS.
-
Final Purification: Once the reaction is complete, purify the final protein conjugate from excess payload and any side products using size-exclusion chromatography (SEC) or dialysis.
-
Analysis and Storage: Characterize the final conjugate using SDS-PAGE (to observe the mass shift), HPLC, and/or mass spectrometry (to confirm the degree of labeling). Store the final conjugate under conditions appropriate for the parent protein.
References
- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 8. benchchem.com [benchchem.com]
- 9. confluore.com [confluore.com]
- 10. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocol for Antibody Conjugation with Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized cancer treatment and is a growing field in drug development. A critical component of ADC design is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The choice of linker chemistry significantly impacts the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for a two-step antibody conjugation strategy utilizing the heterobifunctional linker, Diketone-PEG11-PFP ester.
This linker facilitates a robust and controlled conjugation process. The first step involves the reaction of the Pentafluorophenyl (PFP) ester with primary amines of lysine (B10760008) residues on the antibody, forming a stable amide bond. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters[1][2][3]. The second step employs bioorthogonal "click chemistry," where the diketone moiety reacts specifically with a hydrazide-functionalized payload to form a stable hydrazone bond[4][5]. The integrated Polyethylene Glycol (PEG) chain (PEG11) enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile[6][7][8][].
This two-step approach allows for a more controlled and modular assembly of the ADC, enabling the precise attachment of the payload after the initial antibody modification.
Data Presentation
The following tables summarize typical quantitative data obtained during the two-step antibody conjugation process. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Reaction Conditions and Efficiency of this compound Conjugation to Antibody
| Parameter | Condition/Value | Reference |
| Antibody Concentration | 1-10 mg/mL | General Protocol |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | [10] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | [11] |
| Co-solvent | <10% Dimethyl sulfoxide (B87167) (DMSO) | General Protocol |
| Reaction Temperature | 4°C to 25°C | [11] |
| Reaction Time | 1-4 hours | [11] |
| Linker-to-Antibody Ratio (LAR) | 2-6 | [6] |
| Antibody Recovery | >90% | General Protocol |
Table 2: Reaction Conditions and Efficiency of Hydrazide-Payload Conjugation to Diketone-Modified Antibody
| Parameter | Condition/Value | Reference |
| Diketone-Antibody Concentration | 1-5 mg/mL | General Protocol |
| Molar Ratio (Payload:Diketone) | 3:1 to 10:1 | General Protocol |
| Reaction Buffer | Acetate Buffer, pH 4.5-5.5 | [5] |
| Co-solvent | <10% DMSO | General Protocol |
| Reaction Temperature | 25°C to 37°C | General Protocol |
| Reaction Time | 4-16 hours | General Protocol |
| Final Drug-to-Antibody Ratio (DAR) | 1.5-5.5 | [6] |
| Overall Conjugation Efficiency | 70-90% | [12] |
| Purity of Final ADC | >95% | General Protocol |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of a hydrazide-modified payload to an antibody using the this compound linker.
Part 1: Conjugation of this compound to the Antibody
1.1. Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
1.2. Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
Determine the precise concentration of the antibody using a spectrophotometer at 280 nm.
1.3. Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.
1.4. Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar excess (typically 5- to 20-fold).
-
Gently mix the reaction solution by pipetting. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 1-4 hours at room temperature (25°C) or overnight at 4°C with gentle agitation.
1.5. Purification of the Diketone-Modified Antibody:
-
Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein fractions containing the diketone-modified antibody.
-
Measure the concentration of the purified, modified antibody at 280 nm.
Part 2: Conjugation of Hydrazide-Payload to the Diketone-Modified Antibody
2.1. Materials and Reagents:
-
Purified Diketone-Modified Antibody from Part 1
-
Hydrazide-functionalized payload
-
Anhydrous DMSO
-
Acetate Buffer, pH 5.0
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
2.2. Payload Preparation:
-
Dissolve the hydrazide-functionalized payload in anhydrous DMSO to prepare a 10 mM stock solution.
2.3. Conjugation Reaction:
-
Exchange the buffer of the diketone-modified antibody to Acetate Buffer, pH 5.0.
-
Add the calculated volume of the 10 mM hydrazide-payload stock solution to the diketone-modified antibody solution to achieve the desired molar excess (typically 3- to 10-fold).
-
Gently mix the reaction solution.
-
Incubate the reaction for 4-16 hours at 25-37°C with gentle agitation.
2.4. Purification of the Final Antibody-Drug Conjugate:
-
Purify the final ADC from excess payload and reaction by-products using a desalting column pre-equilibrated with a formulation buffer of choice (e.g., PBS, pH 7.4).
-
Collect the protein fractions containing the final ADC.
Part 3: Characterization of the Antibody-Drug Conjugate
3.1. Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS)[6][][13][14].
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
-
Mass Spectrometry:
3.2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Analyze the purified ADC to determine the percentage of monomer, aggregate, and fragment.
-
SDS-PAGE: Run reduced and non-reduced samples of the ADC to assess its integrity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the two-step antibody conjugation process.
Caption: Workflow for two-step antibody conjugation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine re ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06500J [pubs.rsc.org]
Application Notes and Protocols for Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended reaction conditions for the effective use of Diketone-PEG11-PFP ester, a heterobifunctional crosslinker. This reagent is designed for the sequential conjugation of amine-containing and aminooxy-containing molecules, enabling the formation of complex bioconjugates.
The this compound contains two reactive functionalities: a pentafluorophenyl (PFP) ester and a diketone group, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP ester reacts efficiently with primary and secondary amines to form stable amide bonds, while the diketone moiety undergoes a bioorthogonal reaction with aminooxy or hydrazine (B178648) groups to form a stable oxime or hydrazone bond, respectively. The PEG spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.
PFP esters are a superior choice for amine-reactive crosslinking due to their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which leads to more efficient and reliable conjugation reactions.
I. Reaction Conditions at a Glance
The use of this compound involves a two-step sequential reaction. First, the PFP ester is reacted with an amine-containing molecule. Following purification, the diketone group is then reacted with an aminooxy-containing molecule. The recommended conditions for each step are summarized below.
Table 1: Recommended Reaction Conditions for PFP Ester-Amine Ligation
| Parameter | Recommended Conditions | Notes |
| Reactants | PFP ester and a molecule with primary or secondary amines. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction. |
| pH | 7.2 - 8.5 | Higher pH increases the rate of PFP ester hydrolysis, a competing reaction. |
| Buffer | Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffer. | Ensure the buffer composition does not interfere with the reaction. |
| Solvent | Dissolve this compound in a minimal amount of anhydrous DMSO or DMF immediately before use. | The final concentration of the organic solvent in the reaction should be less than 10% to maintain protein solubility. |
| Molar Ratio | 2:1 to 10:1 molar excess of PFP ester to the amine-containing molecule. | For protein conjugations, a several-fold molar excess is recommended. |
| Temperature | Room temperature (20-25°C) or 4°C. | Lower temperatures can be used for sensitive biomolecules, though the reaction time may need to be extended. |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C. | The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. |
Table 2: Recommended Reaction Conditions for Diketone-Aminooxy Ligation (Oxime Bond Formation)
| Parameter | Recommended Conditions | Notes |
| Reactants | Diketone-functionalized molecule and an aminooxy- or hydrazine-containing molecule. | This is a bioorthogonal reaction, meaning it is highly selective and does not interfere with most biological functional groups. |
| pH | 4.5 - 5.5 | This reaction is most efficient at a slightly acidic pH. |
| Buffer | Acetate (B1210297) buffer or other suitable buffers in the recommended pH range. | Ensure the buffer does not contain any competing carbonyl or aminooxy groups. |
| Catalyst (Optional) | Aniline (B41778) or aniline derivatives. | Catalysts can significantly increase the rate of oxime ligation, especially with less reactive ketones. |
| Temperature | Room temperature (20-25°C). | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2 - 12 hours. | Reaction completion can be monitored by analytical methods. |
II. Experimental Protocols
A two-step reaction workflow is recommended for using this compound to ensure specific conjugation.
Workflow for Two-Step Bioconjugation
Caption: A two-step workflow for bioconjugation using this compound.
Protocol 1: Conjugation of an Amine-Containing Protein (Step 1)
This protocol describes the reaction of the PFP ester moiety of the linker with a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
-
Preparation of Protein Solution:
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and the PFP leaving group by-product using a desalting column or dialysis against the buffer for the next step (e.g., acetate buffer, pH 5.0).
-
Protocol 2: Conjugation to an Aminooxy-Containing Molecule (Step 2)
This protocol details the reaction of the diketone-functionalized protein from Step 1 with a molecule containing an aminooxy group.
-
Preparation of Diketone-Functionalized Protein:
-
Ensure the purified protein conjugate from Protocol 1 is in a slightly acidic buffer (e.g., 100 mM acetate buffer, pH 5.0).
-
-
Reaction:
-
Dissolve the aminooxy-containing molecule in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the aminooxy-containing molecule to the diketone-functionalized protein solution.
-
(Optional) For improved reaction kinetics, an aniline catalyst can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring.
-
-
Final Purification:
-
Purify the final bioconjugate to remove excess aminooxy-containing molecule and any catalyst. This can be achieved by size exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques depending on the nature of the final conjugate.
-
III. Signaling Pathway and Logical Relationships
The chemical transformations underlying the use of this compound can be visualized as a sequential pathway.
Caption: Reaction pathway for the two-step conjugation using this compound.
IV. Important Considerations
-
Moisture Sensitivity: PFP esters are susceptible to hydrolysis. Always handle the solid reagent and its solutions in a moisture-free environment and use anhydrous solvents for dissolution.
-
Buffer Selection: The choice of buffer is critical for both reaction steps to avoid competing reactions and to maintain the stability and activity of the biomolecules.
-
Stoichiometry: The molar ratio of the linker to the molecules to be conjugated should be optimized for each specific application to achieve the desired degree of labeling.
-
Reaction Monitoring: It is advisable to monitor the progress of the conjugation reactions using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Quenching: If necessary, the PFP ester reaction can be quenched by adding a small molecule primary amine such as Tris or glycine.
By following these guidelines and protocols, researchers can effectively utilize this compound for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
Application Notes and Protocols for Labeling Lysine Residues with Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins on lysine (B10760008) residues using Diketone-PEG11-PFP ester. This reagent is a valuable tool for attaching a diketone moiety, via a flexible polyethylene (B3416737) glycol (PEG) spacer, to proteins for various applications in drug development and research.
Introduction
This compound is a chemical linker composed of three key functional parts: a pentafluorophenyl (PFP) ester, a hydrophilic PEG11 spacer, and a terminal diketone group. The PFP ester is an amine-reactive functional group that readily forms stable amide bonds with the primary amino groups found on the side chain of lysine residues and the N-terminus of proteins[1][2][3]. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability towards hydrolysis, which can lead to more efficient labeling reactions[1][2]. The PEG11 spacer is a flexible, water-soluble chain that helps to increase the solubility of the labeled protein and can reduce aggregation[3]. The terminal diketone group can be used for subsequent reactions or applications, taking advantage of the unique chemistry of β-diketones, such as their ability to form complexes with metals[4][5].
The labeling of proteins with reagents like this compound is a fundamental technique in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and for studying protein structure and function[6]. While labeling of lysine residues is generally non-specific due to their abundance on the protein surface, certain PFP esters have been shown to exhibit preferential labeling of specific lysine residues under optimized conditions, offering a pathway to more homogenous conjugates[7][8].
Chemical Principle of Lysine Labeling
The labeling reaction is based on the nucleophilic attack of the deprotonated primary amine of a lysine residue on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) (PFP) as a byproduct. The reaction is most efficient at a neutral to slightly basic pH (pH 7-9), where a sufficient concentration of the nucleophilic deprotonated amine is present[3].
Caption: Reaction of a protein's lysine residue with this compound.
Experimental Protocols
This section provides a general protocol for labeling a protein with this compound. The optimal conditions, such as the molar ratio of the reagent to the protein, may need to be determined empirically for each specific protein.
Materials and Reagents
-
This compound
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (PBS) or 100 mM sodium carbonate buffer, pH 8.5.[2] Note: Avoid buffers containing primary amines such as Tris or glycine (B1666218), as they will compete with the labeling reaction[2][3].
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine solution
-
Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment (e.g., Slide-A-Lyzer™ Dialysis Cassette)[2].
Protocol
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Preparation:
-
Note: The PFP ester is moisture-sensitive. To avoid hydrolysis, equilibrate the vial to room temperature before opening[2].
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution[2]. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze[2].
-
-
Labeling Reaction:
-
Add a calculated amount of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume[9].
-
The molar excess of the PFP ester will determine the degree of labeling. A starting point is a 5 to 20-fold molar excess of the reagent to the protein[9].
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or at 4°C to potentially enhance site-selectivity[2][8].
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature[3].
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and the PFP byproduct by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4)[2].
-
-
Storage:
-
Store the purified, labeled protein under the same conditions that are optimal for the unlabeled protein.
-
Caption: Experimental workflow for labeling proteins with this compound.
Data Presentation and Analysis
The efficiency of the labeling reaction is typically assessed by determining the Degree of Labeling (DOL), which is the average number of Diketone-PEG11 molecules conjugated to each protein molecule.
Table 1: General Parameters for Protein Labeling with PFP Esters
| Parameter | Recommended Range/Condition | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency[10]. |
| Reaction Buffer | Phosphate, Carbonate, Bicarbonate, HEPES, Borate | Must be free of primary amines[3]. |
| Reaction pH | 7.0 - 9.0 | pH 8.5 is commonly used for efficient labeling of lysine residues[3]. |
| Molar Excess of PFP Ester | 5x - 20x over protein | This needs to be optimized for the specific protein and desired DOL[9]. |
| Reaction Temperature | 4°C, Room Temperature, or 37°C | Lower temperatures (4°C) may increase site-selectivity for some proteins[8]. |
| Reaction Time | 30 minutes - 4 hours | Longer incubation times do not always lead to a higher DOL. |
Table 2: Example Calculation of Degree of Labeling (DOL)
The DOL can often be determined using UV-Vis spectrophotometry if the label has a distinct absorbance peak. For a non-chromophoric label like Diketone-PEG11, other methods such as mass spectrometry (for a more accurate determination) or colorimetric assays for the diketone group would be necessary. The following is a generalized example for a dye-labeled antibody to illustrate the principle.
| Step | Description | Formula |
| 1 | Measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance of the label (Amax). | - |
| 2 | Calculate the concentration of the protein, correcting for the label's absorbance at 280 nm. | Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein |
| 3 | Calculate the concentration of the label. | Label Conc. (M) = Amax / εlabel |
| 4 | Calculate the Degree of Labeling (DOL). | DOL = Label Conc. (M) / Protein Conc. (M) |
Where:
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εlabel is the molar extinction coefficient of the label at its Amax.
References
- 1. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Diketone-PEG11-PFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Diketone-PEG11-PFP ester is a novel, heterobifunctional linker designed to create stable and effective ADCs.
This linker incorporates three key elements:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to lysine (B10760008) residues on the antibody. PFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.
-
Polyethylene Glycol (PEG) Spacer (11 units): A hydrophilic PEG linker enhances the water solubility of the ADC, mitigating aggregation often caused by hydrophobic payloads. This generally improves the pharmacokinetic profile of the conjugate.
-
Diketone Moiety: A functional group for the attachment of a cytotoxic payload. The 1,3-diketone structure allows for a specific conjugation strategy, potentially through reaction with a uniquely reactive lysine residue on a catalytic antibody, forming a stable covalent bond.
These application notes provide an overview of the use of this compound in ADC construction and detailed protocols for conjugation, characterization, and in vitro evaluation.
Data Presentation
The following tables summarize typical quantitative data for ADCs constructed using lysine-reactive PEGylated linkers. These values should be considered as illustrative examples, as specific results will depend on the antibody, payload, and precise experimental conditions.
Table 1: Typical Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Parameter | Typical Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Percentage of Unconjugated Antibody | < 10% | HIC-HPLC, RP-HPLC |
| Conjugation Efficiency | > 90% | HIC-HPLC, RP-HPLC |
Table 2: In Vitro Stability of a PEGylated ADC
| Time Point | Average DAR | % Monomer (by SEC) |
| 0 hours | 4.0 | 99% |
| 24 hours (in human plasma at 37°C) | 3.9 | 98% |
| 72 hours (in human plasma at 37°C) | 3.8 | 97% |
| 144 hours (in human plasma at 37°C) | 3.7 | 96% |
Table 3: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Payload IC50 (nM) |
| SK-BR-3 | High | 0.5 - 5 | 0.01 - 0.1 |
| MCF-7 | Low/Moderate | 50 - 200 | 0.01 - 0.1 |
| MDA-MB-231 | Negative | > 1000 | 0.01 - 0.1 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating the PFP ester moiety of the linker to lysine residues of a monoclonal antibody. The second step, conjugating the payload to the diketone, will depend on the specific chemistry of the payload and is not detailed here. It is assumed the this compound is pre-conjugated to the payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound pre-conjugated to the desired payload.
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or Size Exclusion Chromatography column).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the Diketone-PEG11-PFP-Payload conjugate in anhydrous DMSO or DMF to a concentration of 10-20 mM. PFP esters are moisture-sensitive, so minimize exposure to air.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the antibody solution while gently stirring. A typical molar excess of linker-payload to antibody is 5-15 fold. The optimal ratio should be determined empirically.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Alternatively, for sensitive antibodies, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
(Optional) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM Tris and incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and solvent by purifying the ADC using a desalting column for small-scale reactions or a size exclusion chromatography (SEC) column for larger scales. The storage buffer should be appropriate for the antibody, typically PBS at pH 7.4.
-
-
Characterization:
-
Determine the protein concentration of the final ADC solution (e.g., by measuring absorbance at 280 nm).
-
Analyze the ADC to determine the drug-to-antibody ratio (DAR) and purity (see Protocols 2 and 3).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[1]
Materials:
-
HIC HPLC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: Determination of DAR by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC can also be used to determine the average DAR, typically after reducing the ADC to separate the light and heavy chains.[1]
Materials:
-
RP-HPLC column (e.g., a C4 or C8 column suitable for proteins).
-
HPLC system with a UV detector.
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of ADC, add a reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a suitable gradient of Mobile Phase B (e.g., 20% to 70% over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).
-
Calculate the average DAR by determining the weighted average of drug loading on both the light and heavy chains based on their respective peak areas.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[2]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free payload stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.
-
Incubate for 72-120 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways
The signaling pathway affected by an ADC is determined by the mechanism of action of its cytotoxic payload. For instance:
-
Auristatins (e.g., MMAE): Inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
-
Maytansinoids (e.g., DM1): Also tubulin inhibitors that disrupt microtubule dynamics, causing mitotic arrest and apoptosis.
-
Calicheamicins: DNA-damaging agents that cause double-strand breaks, leading to cell death.
The specific signaling cascades involved in apoptosis (e.g., caspase activation) would be downstream of the initial payload-target interaction. The choice of payload should be tailored to the specific cancer type and its known vulnerabilities.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Diketone-PEG11-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles, enhancing their stability, reducing immunogenicity, and prolonging circulation times. Diketone-PEG11-PFP ester is a high-performance, heterobifunctional linker designed for the efficient and stable PEGylation of amine-functionalized nanoparticles.
This advanced linker features a pentafluorophenyl (PFP) ester at one terminus and a diketone moiety at the other, connected by an 11-unit PEG spacer. The PFP ester offers superior reactivity and stability towards hydrolysis compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation to primary and secondary amines on the nanoparticle surface.[1][2][3] The terminal diketone group provides a versatile handle for subsequent modifications or for targeted interactions, as β-diketones are known for their metal-chelating properties and their use as intermediates in pharmaceutical synthesis.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected characterization data, and diagrams to illustrate the workflow and underlying principles.
Key Advantages of this compound
-
High Reactivity and Efficiency: The PFP ester reacts efficiently with amine groups under mild conditions, ensuring high conjugation yields.[2][3]
-
Enhanced Stability: PFP esters are less susceptible to hydrolysis than NHS esters, providing a wider reaction window and greater reproducibility, especially in aqueous buffers.[1][2]
-
Versatile Functionality: The terminal diketone group allows for potential secondary conjugation reactions or targeted delivery applications.
-
Improved Nanoparticle Properties: Successful PEGylation with this compound imparts a hydrophilic shield to the nanoparticle surface, which can lead to:
-
Increased colloidal stability.
-
Reduced opsonization and clearance by the reticuloendothelial system (RES).
-
Longer systemic circulation times.
-
Improved drug delivery efficiency and therapeutic outcomes.[4]
-
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the general procedure for conjugating this compound to nanoparticles that have been previously functionalized to present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, silica (B1680970) nanoparticles)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., dialysis cassettes with an appropriate molecular weight cutoff, size exclusion chromatography, or centrifugation)
Procedure:
-
Prepare Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-suspended by gentle vortexing or sonication if necessary.
-
-
Prepare this compound Solution:
-
This compound is moisture-sensitive.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[5]
-
-
Conjugation Reaction:
-
While gently stirring the nanoparticle suspension, add the desired molar excess of the this compound solution. A 10- to 50-fold molar excess of the PFP ester over the estimated number of surface amine groups is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted this compound and byproducts by dialysis against the desired storage buffer (e.g., PBS, pH 7.4) for 24-48 hours with several buffer changes.
-
Alternatively, size exclusion chromatography or repeated centrifugation and resuspension can be used for purification.
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles as described in the "Characterization of Modified Nanoparticles" section below.
-
Store the PEGylated nanoparticles at 4°C in an appropriate buffer.
-
Protocol 2: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter (the effective size of the particle including the hydration layer) and the PDI (a measure of the size distribution).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-PEGylation) in a suitable buffer (e.g., PBS or deionized water).
-
Transfer the diluted sample to a DLS cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Expected Outcome: A successful PEGylation will result in an increase in the hydrodynamic diameter of the nanoparticles. The PDI should remain low, ideally below 0.2, indicating a monodisperse sample.
2. Surface Charge Measurement by Zeta Potential Analysis:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticle. It is a key indicator of colloidal stability.
-
Procedure:
-
Dilute the nanoparticle samples (pre- and post-PEGylation) in deionized water or a low ionic strength buffer.
-
Inject the sample into the zeta potential cell.
-
Measure the electrophoretic mobility of the particles under an applied electric field, from which the zeta potential is calculated.
-
-
Expected Outcome: For positively charged amine-functionalized nanoparticles, a successful PEGylation will shield the surface charge, causing the zeta potential to shift towards neutral (closer to 0 mV).
3. Confirmation of PEGylation by Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as it is heated. The weight loss at the degradation temperature of PEG can be used to quantify the amount of PEG grafted onto the nanoparticle surface.
-
Procedure:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Place a known amount of the dried sample into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) up to a temperature sufficient to degrade the PEG layer (e.g., 600°C).
-
Analyze the resulting thermogram to determine the percentage weight loss corresponding to PEG degradation.
-
-
Expected Outcome: The TGA curve will show a distinct weight loss in the temperature range where PEG degrades (typically 300-450°C), which is absent in the thermogram of the unmodified nanoparticles.
4. Morphological Analysis by Transmission Electron Microscopy (TEM):
-
Principle: TEM provides high-resolution images of the nanoparticle core, allowing for the assessment of size, shape, and aggregation state.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
-
Image the nanoparticles using a transmission electron microscope.
-
-
Expected Outcome: TEM images will show the size and morphology of the nanoparticle core. While the PEG layer is typically not directly visible in TEM, the images can confirm that the nanoparticles have not aggregated during the modification process.
Data Presentation
The following tables provide examples of expected quantitative data from the characterization of nanoparticles before and after modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 110 ± 5 | 0.15 ± 0.03 | +35 ± 3 |
| PEGylated Nanoparticles | 145 ± 7 | 0.18 ± 0.04 | +5 ± 2 |
Table 2: Quantification of PEGylation by Thermogravimetric Analysis (TGA)
| Nanoparticle Sample | Onset Decomposition Temperature (°C) | Weight Loss (%) in PEG Degradation Range (300-450°C) |
| Amine-Functionalized Nanoparticles | N/A | < 2% |
| PEGylated Nanoparticles | ~320 | 18% |
Visualizations
Experimental Workflow
References
Application Note: Optimizing Bioconjugation with Diketone-PEG11-PFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diketone-PEG11-PFP ester is a heterobifunctional linker used in bioconjugation. It features two key reactive groups: a pentafluorophenyl (PFP) ester and a diketone moiety. The PFP ester reacts with primary and secondary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, leading to more efficient and reliable conjugation reactions.[2][4][5][6] The PEG11 spacer provides a hydrophilic and flexible linker, which can improve the solubility and reduce aggregation of the resulting conjugate. The diketone group allows for subsequent, specific covalent bonding with certain catalytic antibodies.[7]
A critical parameter for a successful labeling reaction is the molar excess of the PFP ester reagent relative to the biomolecule. Optimizing this ratio is essential to control the degree of labeling (DOL). Insufficient molar excess can lead to a low DOL and inadequate signal in downstream applications, while excessive labeling can cause protein aggregation, loss of biological activity, or fluorescence quenching.[8][9] This document provides a detailed guide to calculating the appropriate molar excess and a step-by-step protocol for labeling biomolecules.
Principle of Molar Excess Calculation
The molar excess is the ratio of the moles of the labeling reagent to the moles of the target biomolecule. The optimal ratio is determined empirically and depends on factors like protein concentration, the number of available amines on the biomolecule, and the desired DOL.[8] More dilute protein solutions typically require a higher molar excess to achieve the same labeling efficiency.[1][8]
Formula for Calculating Mass of PFP Ester:
-
Calculate Moles of Biomolecule:
-
Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))
-
-
Calculate Moles of PFP Ester:
-
Moles of PFP Ester = Moles of Biomolecule × Desired Molar Excess
-
-
Calculate Mass of PFP Ester:
-
Mass of PFP Ester (g) = Moles of PFP Ester × Molecular Weight of PFP Ester ( g/mol )
-
Data Presentation: Recommended Molar Excess and Calculation Examples
The optimal molar ratio should be determined experimentally for each specific application. The following tables provide recommended starting points and example calculations.
Table 1: Recommended Starting Molar Excess Ratios
| Biomolecule Concentration | Recommended Molar Excess (PFP Ester : Biomolecule) | Rationale |
| > 5 mg/mL | 5-15 fold | Higher biomolecule concentration drives reaction kinetics, requiring less excess reagent.[8] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for labeling antibodies and other proteins.[8][10] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[1][8] |
Table 2: Example Molar Excess Calculations
Assumed Molecular Weights:
-
IgG Antibody: 150,000 g/mol
-
Peptide: 5,000 g/mol
-
This compound: ~800 g/mol (Note: Verify MW from the specific product sheet)
| Target Biomolecule | Mass of Biomolecule | Moles of Biomolecule (nmol) | Desired Molar Excess | Moles of PFP Ester Required (nmol) | Mass of PFP Ester Required (µg) |
| IgG Antibody | 2 mg | 13.33 | 10x | 133.3 | 106.6 |
| IgG Antibody | 2 mg | 13.33 | 20x | 266.6 | 213.3 |
| Peptide | 1 mg | 200.00 | 5x | 1000.0 | 800.0 |
| Peptide | 1 mg | 200.00 | 10x | 2000.0 | 1600.0 |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound.
Materials and Reagents
-
Protein to be labeled (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5.[5][11] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the labeling reaction.[5][11][12]
-
Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the PFP ester.[11][12]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, to stop the reaction.[4][13]
-
Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment for removing excess reagent.[11]
Protocol Steps
-
Prepare the Biomolecule Solution:
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][5][12] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][11][12]
-
Immediately before use , weigh the calculated amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11][12] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[3][5][12]
-
-
Initiate the Conjugation Reaction:
-
Add the calculated volume of the PFP ester stock solution to the biomolecule solution while gently vortexing or stirring.
-
The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% to maintain protein stability.[1]
-
-
Incubate the Reaction:
-
Stop the Reaction (Optional):
-
Purify the Conjugate:
-
Characterize the Labeled Protein:
-
Determine the final protein concentration and the Degree of Labeling (DOL). The DOL can often be assessed using techniques like mass spectrometry (to check for a molecular weight shift) or HPLC.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for labeling biomolecules with this compound.
PFP Ester Labeling Reaction
Caption: Amine-reactive labeling via PFP ester chemistry.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note & Protocol: Purification of Proteins after Conjugation with Diketone-PEG11-PFP Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the purification and analysis of proteins following their conjugation with Diketone-PEG11-PFP ester. The pentafluorophenyl (PFP) ester moiety allows for efficient and stable amide bond formation with primary amines on the protein surface, while the PEG11 linker enhances solubility and provides spacing.[1][2] Successful purification is critical to remove unreacted reagents and protein, ensuring the homogeneity and quality of the final conjugate for downstream applications. This note details protocols for purification using Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX), along with methods for characterization.
Chemistry of Conjugation
The this compound is a heterobifunctional linker. The PFP ester is an amine-reactive functional group that forms a stable amide bond with lysine (B10760008) residues or the N-terminus of a protein.[2][3][4] Compared to N-hydroxysuccinimide (NHS) esters, PFP esters are less susceptible to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[1][2][5] The reaction is typically performed in a pH range of 7.2-8.5.[5][6][7] The hydrophilic PEG11 spacer increases the hydrodynamic radius of the conjugate and can help maintain solubility.[][9] The terminal diketone group is preserved during this process for subsequent ligation steps.
Experimental Workflow Overview
The overall process involves preparing the protein, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the purified product to ensure quality.
References
- 1. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Development of PROTACs Utilizing a Polyethylene Glycol (PEG) Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own protein degradation machinery. These heterobifunctional molecules consist of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is a critical component, profoundly influencing the PROTAC's efficacy and physicochemical properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[4][5][6][7]
This document provides a comprehensive experimental workflow for the development of PROTACs incorporating a PEG linker. It includes detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of these molecules, intended to guide researchers in this rapidly advancing field.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][8] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degradation and PROTACs [promega.jp]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Diketone-PEG11-PFP Ester in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. Diketone-PEG11-PFP ester is a versatile, PEG-based linker designed for the synthesis of PROTACs. It features a polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units, which imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The diketone moiety can participate in specific interactions, while the pentafluorophenyl (PFP) ester provides a highly reactive and stable functional group for facile conjugation to amine-containing molecules, such as E3 ligase ligands or POI binders. The PFP ester is known for its higher stability towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation studies.
Application Data
As of the latest literature review, specific quantitative data for a PROTAC synthesized using this compound has not been published. However, to illustrate its potential application, we present a hypothetical case study for the targeted degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. In this example, a PROTAC is constructed by linking a BTK inhibitor to an E3 ligase ligand via the this compound. The following table summarizes the representative data that would be generated to characterize the efficacy of such a PROTAC.
| Parameter | Description | Representative Value |
| Binding Affinity (BTK) | Dissociation constant (Kd) for the PROTAC binding to the target protein, BTK. | 25 nM |
| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) for the PROTAC binding to the recruited E3 ligase. | 150 nM |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 10 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| Degradation Rate (t1/2) | The time required for 50% of the target protein to be degraded at a given PROTAC concentration. | 2 hours |
| Cellular Proliferation (IC50) | The concentration of the PROTAC that inhibits 50% of cancer cell growth in a cellular assay. | 50 nM |
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized with this compound involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of an amine-containing E3 ligase ligand to the this compound, followed by coupling to a POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)
-
POI ligand with a suitable functional group for conjugation (e.g., a carboxylic acid for amide bond formation)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Linker: To the solution from step 1, add this compound (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Purification of Intermediate: Upon completion, purify the intermediate product (E3 ligase ligand-linker conjugate) by preparative HPLC.
-
Characterization of Intermediate: Confirm the identity and purity of the purified intermediate by mass spectrometry.
-
Second Coupling Reaction: In a new reaction vial, dissolve the POI ligand with a carboxylic acid group (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Final PROTAC Synthesis: Add the purified E3 ligase ligand-linker intermediate (1.0 equivalent) to the activated POI ligand solution.
-
Final Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC product by preparative HPLC.
-
Final Product Characterization: Characterize the final PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Caption: PROTAC synthesis workflow.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., a BTK-expressing lymphoma cell line)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Cellular degradation assay workflow.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs in targeted protein degradation research. Its PEGylated structure offers the potential for improved solubility and pharmacokinetic properties, while the stable and reactive PFP ester allows for efficient and reliable conjugation to amine-containing ligands. The provided protocols offer a general guide for the synthesis and evaluation of PROTACs using this linker. Researchers should optimize the reaction conditions and cellular assays for their specific target and cell systems to achieve the best results. The continued development and application of novel linkers like this compound will undoubtedly accelerate the discovery of new therapeutic agents in the exciting field of targeted protein degradation.
Troubleshooting & Optimization
Troubleshooting low yield in Diketone-PEG11-PFP ester conjugation reactions
Welcome to the technical support center for Diketone-PEG11-PFP ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two distinct reactive moieties separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1]
-
Pentafluorophenyl (PFP) ester: This group reacts with primary and secondary amines to form stable amide bonds. PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[2][3]
-
Diketone: The diketone functional group is designed to react with specific lysine (B10760008) residues on a protein.[4]
The hydrophilic PEG spacer can increase the solubility of the molecule in aqueous media.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of the crosslinker, it should be stored at -20°C.[5]
Q3: Can I prepare stock solutions of this compound?
It is highly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, creating stock solutions for storage is not advised as the ester can degrade over time into a non-reactive carboxylic acid.
Q4: What solvents should be used to dissolve this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures.
Q5: At what pH should I perform my conjugation reaction?
The optimal pH for your reaction will depend on which functional group of the this compound you intend to react.
-
For the PFP ester to react with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[6]
-
The reaction of diketones with amines is typically favored under slightly acidic conditions, with a pH around 5 being optimal for the formation of an imine intermediate.[7]
This difference in optimal pH may allow for sequential or selective conjugation by carefully controlling the pH of the reaction buffer.
Troubleshooting Guide for Low Yield
Low yield is a common issue in bioconjugation reactions. The following guide addresses potential causes and solutions specifically for this compound conjugations.
Issue: Low or No Conjugate Formation
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure the reagent has been stored correctly at -20°C in a desiccated environment. If degradation is suspected, use a fresh vial of the crosslinker. |
| Hydrolysis of PFP ester | PFP esters are moisture-sensitive. Ensure all solvents are anhydrous and prepare the reagent solution immediately before use. Avoid preparing stock solutions.[8] |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. For PFP ester reactions, a pH of 7.2-8.5 is recommended. For diketone reactions, a pH around 5 may be more suitable. If performing a one-pot reaction, the pH will need to be optimized to allow for sufficient reactivity of both functional groups, which may require a compromise in the ideal conditions for each. |
| Presence of Competing Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the PFP ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[8] |
| Suboptimal Molar Ratio of Reagents | The optimal molar ratio of this compound to your target molecule can vary. A molar excess of the crosslinker is typically required. For PFP ester conjugations, a starting point of a 2:1 to 10:1 molar ratio of ester to amine is recommended.[6] Empirical testing is necessary to determine the optimal ratio for your specific application. |
| Insufficient Reaction Time or Temperature | PFP ester conjugations are often run for 1-4 hours at room temperature or overnight at 4°C for sensitive molecules.[6] Monitor the reaction progress to determine the optimal time. |
| Poor Solubility of Reagents | If the this compound or your target molecule has limited solubility in the reaction buffer, consider adding a small amount (5-10%) of an organic co-solvent like DMSO or DMF.[6] |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Protein
This protocol is adapted for the PFP ester functionality of the this compound.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Add the desired molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted PFP ester. Incubate for 30-60 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.
Note on Diketone Reactivity: The reactivity of the diketone group with lysine is expected to be slower at the pH optimal for PFP ester conjugation. If conjugation via both functional groups is desired in a one-pot reaction, a longer reaction time and careful pH optimization will be necessary.
Data Presentation
Table 1: General Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis.[6] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures are used for sensitive biomolecules. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Optimization is recommended. |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Higher ratios may be needed for dilute protein solutions.[6] |
| Solvent | Anhydrous DMSO or DMF | For initial dissolution of the PFP ester. |
Mandatory Visualizations
Caption: General workflow for PFP ester conjugation.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]
- 2. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: PFP Ester Antibody Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH and other critical parameters for the successful conjugation of pentafluorophenyl (PFP) esters to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating PFP esters to antibodies?
The optimal pH range for reacting PFP esters with primary amines on antibodies is typically between 7.2 and 8.5.[1][2] This range ensures that the primary amine groups, such as the ε-amino group of lysine (B10760008) residues, are sufficiently deprotonated and therefore nucleophilic enough to react with the PFP ester.[3][4] While PFP esters are less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, higher pH values can increase the rate of hydrolysis, which competes with the desired conjugation reaction.[1][2][5][6]
Q2: Which buffers are recommended for the PFP ester conjugation reaction?
It is crucial to use an amine-free buffer for the conjugation reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the PFP ester.[4][7][8][9] Recommended buffers include:
-
Borate buffer[1]
-
Carbonate/bicarbonate buffer (e.g., 100 mM sodium bicarbonate at pH 8.5)[1][3][10]
-
HEPES buffer[1]
Q3: Why are PFP esters preferred over NHS esters for antibody conjugation?
PFP esters offer several advantages over NHS esters, most notably their increased stability against hydrolysis in aqueous solutions.[1][5][9][10][11] This greater stability allows for more efficient conjugation reactions and provides a wider window for optimizing reaction conditions.[10] Studies have also shown that using PFP esters can lead to more homogenous labeling of antibodies, potentially improving the properties of the resulting conjugates.[12]
Q4: How should PFP ester reagents be handled and stored?
PFP esters are sensitive to moisture.[7][9] For long-term storage, they should be kept at -20°C with a desiccant.[2][9] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][9] Stock solutions of PFP esters should not be prepared for long-term storage as they will degrade over time.[2][7][8][9] Always dissolve the PFP ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][7][8][9]
Q5: What is a typical molar ratio of PFP ester to antibody for conjugation?
The optimal molar ratio of PFP ester to antibody can vary depending on the desired degree of labeling and the specific antibody. A common starting point is a 5- to 15-fold molar excess of the PFP ester to the antibody.[3][10] For a more controlled reaction, a molar ratio of PFP ester to free amine can be maintained between 2:1 and 10:1.[1] It is often necessary to empirically determine the optimal ratio for each specific application.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. At lower pH, the antibody's primary amines are protonated and less reactive. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.5 range.[13] |
| Presence of Primary Amines in Buffer: The buffer used for the antibody solution or the reaction itself contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange for your antibody into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer using a desalting column or dialysis.[7][8][9][14] | |
| Hydrolyzed PFP Ester: The PFP ester reagent was exposed to moisture or dissolved in a non-anhydrous solvent, leading to hydrolysis. | Always use fresh, anhydrous DMSO or DMF to dissolve the PFP ester immediately before use.[2][7][8][9] Do not store PFP esters in solution.[6][14] | |
| Insufficient Molar Excess of PFP Ester: The amount of PFP ester is not sufficient to achieve the desired level of conjugation. | Increase the molar excess of the PFP ester in the reaction. Optimization may be required to find the ideal ratio for your specific antibody and desired degree of labeling.[3][10] | |
| Antibody Precipitation | High Concentration of Organic Solvent: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is too high, causing the antibody to denature and precipitate. | Keep the final concentration of the organic co-solvent below 10% of the total reaction volume.[3][6][10] |
| Over-labeling of the Antibody: Excessive conjugation can alter the isoelectric point and solubility of the antibody, leading to precipitation. | Reduce the molar excess of the PFP ester or decrease the reaction time to lower the degree of labeling.[14] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of the antibody or PFP ester solution. | Accurately determine the concentration of your antibody solution before starting the conjugation. Prepare fresh PFP ester solution for each experiment. |
| Fluctuations in Reaction Conditions: Variations in reaction time or temperature between experiments. | Standardize the incubation time and temperature for all conjugation reactions. Reactions can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][2] |
Experimental Protocols
General Protocol for PFP Ester Conjugation to an Antibody
This protocol provides a general guideline for conjugating a PFP ester to an antibody. Optimization may be required for specific antibodies and PFP ester reagents.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
PFP ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for buffer exchange and purification
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[2]
-
-
Purify the Conjugate:
Data Presentation
Table 1: Recommended pH Ranges for PFP Ester Reactions
| Buffer System | Recommended pH | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, but ensure it is free of primary amines.[7][8] |
| Borate Buffer | 7.2 - 8.5 | A suitable alternative to PBS.[1] |
| Carbonate/Bicarbonate Buffer | 8.0 - 8.5 | Higher pH can increase reaction rate but also hydrolysis.[1][3] |
| HEPES Buffer | 7.2 - 8.0 | Another effective amine-free buffer option.[1] |
Table 2: Comparison of PFP Esters and NHS Esters
| Feature | PFP Esters | NHS Esters |
| Reactivity | High reactivity towards primary amines.[1][9] | High reactivity towards primary amines.[5] |
| Hydrolytic Stability | More stable against hydrolysis in aqueous solutions.[1][5][9][10][11] | Less stable; hydrolysis is a significant competing reaction, especially at higher pH.[5] |
| Optimal Reaction pH | 7.2 - 8.5[1][2] | 7.2 - 8.5[13] |
| Homogeneity of Conjugate | Can provide more selective labeling, leading to more homogenous conjugates.[12] | Often results in heterogeneous mixtures of labeled antibodies.[12] |
Visualizations
Caption: Workflow for PFP ester conjugation with an antibody.
Caption: Troubleshooting guide for low PFP ester conjugation efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
Side reactions of Diketone-PEG11-PFP ester with proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diketone-PEG11-PFP ester for protein modification and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups at the ends of a polyethylene (B3416737) glycol (PEG) spacer:
-
Pentafluorophenyl (PFP) ester: This group reacts with primary and secondary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, to form stable amide bonds. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][2][3]
-
Diketone: Specifically, this linker contains a 1,3-diketone (a pentane-2,4-dione derivative). This moiety is primarily used to target and react with the guanidinium (B1211019) group of arginine residues.[4][5] It can also potentially react with lysine residues to form enamine adducts, which may be less stable and prone to hydrolysis.[5]
Q2: What are the main applications of this compound?
This crosslinker is designed for covalently linking two biomolecules or a biomolecule to a surface. Common applications include:
-
Antibody-drug conjugation (ADC): The PFP ester can react with lysine residues on an antibody, while the diketone can be used to attach a drug molecule that has been modified to contain a reactive partner for the diketone.
-
Protein-protein crosslinking: Studying protein interactions by linking two proteins together.
-
Surface modification: Immobilizing proteins onto surfaces for assays or diagnostics.
-
PEGylation: The PEG11 spacer adds hydrophilicity to the target molecule, which can improve solubility and reduce immunogenicity.
Q3: What are the primary side reactions to be aware of?
The main side reactions involve the hydrolysis of the reactive groups:
-
PFP Ester Hydrolysis: The PFP ester can react with water, leading to the formation of a non-reactive carboxylic acid. This reaction is more pronounced at higher pH values.[6] PFP esters are generally more stable against hydrolysis than NHS esters.[1][2][3]
-
Diketone Reactions: While the primary target for the 1,3-diketone is arginine, it can also react with lysine to form an enamine, which can be unstable and hydrolyze back to the original ketone and amine.[5] The stability of the diketone itself in aqueous buffers is generally good, but the stability of the conjugate formed with lysine may be a concern.
Q4: How should I store and handle this compound?
This compound is moisture-sensitive, particularly the PFP ester group.[2][6]
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare solutions of the reagent immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[2][6]
Q5: What solvents and buffers are recommended?
-
Solvent for Reagent: Dissolve the this compound in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction buffer.[2]
-
Reaction Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the PFP ester.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of PFP ester: Reagent was exposed to moisture during storage or handling, or the reaction pH is too high. | Ensure proper storage of the reagent with a desiccant. Prepare the reagent solution immediately before use. Optimize the reaction pH; for PFP esters, a range of 7.2-8.5 is generally recommended.[6] |
| Inactive protein: The target amine or arginine residues on the protein are not accessible. | Denature and refold the protein if its native structure hinders reactivity. Ensure the protein is in a suitable buffer and at an appropriate concentration. | |
| Competitive reagents in buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS, HEPES, or borate buffer before the reaction.[2] | |
| Precipitation of the crosslinker | Low aqueous solubility of the PFP ester: The reagent, dissolved in organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture slowly with gentle but thorough mixing. |
| Inconsistent results between experiments | Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant. It is good practice to qualify a new batch with a small-scale control reaction.[6] |
| Moisture contamination: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture. | |
| Unstable conjugate | Reaction with lysine instead of arginine: The diketone may have reacted with lysine to form a less stable enamine adduct. | Optimize the reaction pH. Reactions of 1,3-diketones with arginine are often performed at a slightly higher pH (around 9-10). Consider a two-step reaction where the PFP ester is reacted first at a lower pH, followed by adjusting the pH for the diketone reaction. |
| Loss of protein activity after conjugation | Modification of critical residues: The crosslinker has reacted with lysine or arginine residues essential for the protein's function. | Reduce the molar excess of the crosslinker to protein ratio. If possible, use site-directed mutagenesis to protect critical residues or introduce new, non-essential reactive sites. |
Experimental Protocols
Protocol 1: One-Step Conjugation of a Protein
This protocol is a general guideline for a one-step reaction where both the PFP ester and the diketone are reacted simultaneously. Optimization of pH and reagent ratios is recommended.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0) at a concentration of 1-10 mg/mL.
-
If the protein has been in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To quench the unreacted PFP ester, add a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Two-Step Conjugation for Improved Specificity
This protocol aims to first target lysine residues with the PFP ester at a lower pH, and then target arginine residues with the diketone at a higher pH.
-
Step 1: PFP Ester Reaction with Lysine
-
Prepare the protein solution in a reaction buffer at pH 7.2-7.5 (e.g., PBS).
-
Prepare the this compound solution in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the crosslinker to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Remove the excess, unreacted crosslinker using a desalting column, exchanging the protein into the buffer for the next step.
-
-
Step 2: Diketone Reaction with Arginine
-
Adjust the pH of the protein-linker conjugate solution to 9.0-10.0 using a suitable buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate at 37°C for 2-4 hours.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove any remaining byproducts.
-
Visualizations
Caption: Reaction pathways of this compound with proteins and potential side reactions.
Caption: Troubleshooting workflow for low or no conjugation efficiency.
Caption: A typical experimental workflow for protein conjugation with this compound.
References
- 1. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 2. N-(Azido-PEG4)-N-bis(PEG4-NHS ester), CAS 2353409-90-0 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Antibody Labeling Efficiency with PFP Esters
Welcome to the technical support center for antibody labeling using pentafluorophenyl (PFP) esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters for antibody labeling?
PFP esters offer several key advantages over the more traditional NHS esters, primarily due to their chemical properties. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1] This results in:
-
Greater Resistance to Hydrolysis: PFP esters are significantly more stable in aqueous solutions compared to NHS esters.[1][2][3][4] This increased stability reduces the competition from hydrolysis, leading to more efficient conjugation and better reproducibility, which is especially important when working with valuable antibodies.[1]
-
Faster Reaction Kinetics: PFP esters generally exhibit faster reaction kinetics with primary amines (aminolysis) than NHS esters.[1] This can lead to shorter reaction times and higher labeling yields.
-
Improved Specificity: In some cases, PFP esters have been shown to provide preferential labeling of specific lysine (B10760008) residues, such as K188 in the kappa light chain of human IgG antibodies, leading to more homogeneous conjugates.[5][6][7]
Q2: What is the optimal pH for antibody labeling with PFP esters?
The optimal pH for reacting PFP esters with primary amines on an antibody is typically in the range of 7.2 to 8.5.[8][9] Within this range, the targeted lysine residues' ε-amino groups are sufficiently deprotonated and thus nucleophilic enough to react efficiently with the ester.[10] It's a balance; while higher pH increases the nucleophilicity of the amine, it also accelerates the rate of PFP ester hydrolysis, which is an undesirable competing reaction.[8][11]
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the PFP ester.[3][10][12][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers are all suitable choices.[9][14] A common choice is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2.[12][13]
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) must be avoided in the reaction mixture.[3][12][13] If your antibody is stored in such a buffer, it must be exchanged into an appropriate amine-free buffer before labeling, for example, by dialysis or using a desalting column.[10][12][13]
Q4: Can I prepare and store stock solutions of PFP esters?
It is strongly advised to prepare solutions of PFP esters immediately before use.[3][8][12][13] PFP esters are moisture-sensitive and will readily hydrolyze, rendering them non-reactive.[8][12][13] Therefore, weighing out and dissolving only the amount needed for the immediate experiment is the best practice. Any unused reconstituted reagent should be discarded.[3][12][13] Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving the PFP ester before adding it to the aqueous antibody solution.[8]
Q5: How should I store my PFP ester-labeled antibody?
Proper storage is crucial to maintain the integrity of the conjugated antibody.
-
Short-term storage (days to weeks): Store at 4°C.[15]
-
Long-term storage: For long-term stability, it is recommended to store the antibody at -20°C or -80°C.[16] To prevent damage from freeze-thaw cycles, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% and aliquoting the antibody into single-use vials.[15] Repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and aggregation.[15][16][17]
-
Light-sensitive labels: If the antibody is conjugated to a fluorescent dye, it must be protected from light by storing it in a dark vial or a vial wrapped in aluminum foil to prevent photobleaching.[15]
Troubleshooting Guide
This guide addresses common issues encountered during antibody labeling with PFP esters.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | PFP Ester Hydrolysis: The reagent was exposed to moisture or dissolved too far in advance. | Prepare fresh PFP ester solution in anhydrous DMSO or DMF immediately before use.[8][12] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[3][12][13] |
| Presence of Competing Amines: The antibody buffer contained Tris, glycine, or other primary amines. | Perform buffer exchange into an amine-free buffer like PBS prior to labeling using dialysis or a desalting column.[10][12][13] | |
| Incorrect pH: The reaction pH was too low (<7.2), leading to protonated (non-reactive) amine groups on the antibody. | Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5.[8] | |
| Insufficient Molar Ratio: The molar excess of PFP ester to antibody was too low. | Optimize the molar ratio of PFP ester to antibody. A starting point is often a 5-15 fold molar excess of the ester.[10] This may need to be adjusted depending on the antibody and desired degree of labeling.[10] | |
| Antibody Precipitation/ Aggregation During or After Labeling | High Degree of Labeling (DOL): Over-labeling the antibody can alter its physicochemical properties, leading to aggregation.[18] | Reduce the molar ratio of PFP ester to antibody in the reaction. This will result in a lower DOL and is less likely to cause precipitation.[18] |
| Solvent-Induced Precipitation: The concentration of organic solvent (DMSO/DMF) used to dissolve the PFP ester was too high in the final reaction mixture. | Use a minimal amount of organic solvent to dissolve the PFP ester. The final concentration in the reaction should typically not exceed 10%.[10][11] Add the ester solution slowly to the antibody solution while gently stirring.[9] | |
| Inappropriate Storage: Improper storage conditions or repeated freeze-thaw cycles can cause aggregation. | Store the conjugated antibody at the correct temperature with a cryoprotectant if freezing. Aliquot into single-use vials to avoid freeze-thaw cycles.[15][16] | |
| Batch-to-Batch Variability in Labeling | Inaccurate Protein Concentration: Incorrect antibody concentration leads to inconsistent molar ratios. | Accurately measure the antibody concentration before each labeling reaction. |
| Inconsistent Reaction Parameters: Minor variations in pH, temperature, or incubation time can affect the outcome. | Precisely control all reaction parameters. Ensure consistent buffer preparation, temperature control, and timing for all experiments. | |
| Degraded PFP Ester: Using an old or improperly stored batch of PFP ester. | It is good practice to qualify a new batch of PFP ester with a small-scale control reaction before proceeding with a large-scale experiment.[8] |
Data Summary Tables
Table 1: Comparison of PFP Ester and NHS Ester Properties
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Hydrolytic Stability | Higher; less susceptible to spontaneous hydrolysis in aqueous solutions. | Lower; half-life can be in the order of minutes at pH 8. | [1][2][3] |
| Reactivity | Highly reactive towards primary and secondary amines, often with faster kinetics. | High reactivity towards primary amines. | [1][] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | [8][][20] |
| Solubility | Requires dissolution in an organic solvent (DMSO, DMF) first. | Often requires dissolution in an organic solvent (DMSO, DMF). | [12][20] |
Table 2: Recommended Reaction Parameters for Antibody Labeling with PFP Esters
| Parameter | Recommended Range/Condition | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. | [8][9] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Lower temperatures (4°C) may increase selectivity and can be used for sensitive antibodies. | [6][9][12] |
| Incubation Time | 30 minutes to overnight | Typically 1-4 hours at room temperature. Longer times may be needed at 4°C. | [9][12] |
| Molar Ratio (Ester:Antibody) | 5:1 to 15:1 | Highly dependent on the antibody and desired degree of labeling. Optimization is recommended. | [9][10] |
| Antibody Concentration | ≥1 mg/mL | Higher concentrations can improve reaction efficiency. | [9][10] |
| Solvent Concentration | <10% (v/v) | Final concentration of DMSO or DMF in the reaction. | [10][11] |
Experimental Protocols & Visualizations
General Protocol for Antibody Labeling with PFP Ester
This protocol provides a general workflow for conjugating a label to an antibody using a PFP ester.
1. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[10][12]
-
This can be achieved using a desalting column or dialysis.[12][13]
-
Adjust the antibody concentration to ≥1 mg/mL in the reaction buffer.[10]
2. PFP Ester Solution Preparation:
-
Immediately before starting the reaction, weigh the required amount of PFP ester.[12]
-
Dissolve the PFP ester in a minimal volume of anhydrous DMSO or DMF.[8][12]
3. Conjugation Reaction:
-
Add the calculated amount of the dissolved PFP ester solution to the antibody solution while gently stirring.[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9] The optimal time may vary.
4. Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any excess PFP ester.[21]
5. Purification of the Conjugate:
-
Remove unreacted PFP ester and byproducts by running the reaction mixture through a desalting column, spin column, or by dialysis.[10][12] The storage buffer should be appropriate for the antibody (e.g., PBS).
6. Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL). The DOL can be calculated using spectrophotometry if the label has a distinct absorbance.
-
Assess the quality of the conjugate using methods like SDS-PAGE (to check for aggregation and band shifts) and functional assays (to ensure the antibody retains its binding activity).
Caption: General experimental workflow for antibody labeling with PFP esters.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common issues with PFP ester labeling.
Caption: Troubleshooting decision tree for low PFP ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Antibody Storage and Antibody Shelf Life [labome.com]
- 16. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drexel.edu [drexel.edu]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bidmc.org [bidmc.org]
- 21. furthlab.xyz [furthlab.xyz]
Issues with Diketone-PEG11-PFP ester solubility in organic solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Diketone-PEG11-PFP ester in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a heterobifunctional crosslinker containing a diketone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (11 units), and a pentafluorophenyl (PFP) ester. The PEG component is designed to enhance the aqueous solubility of the molecule and any conjugate it forms.[1][2] The PFP ester is an amine-reactive functional group that is known for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[3] However, the PFP ester moiety itself is not water-soluble and requires initial dissolution in an anhydrous organic solvent.[4][5]
Q2: In which organic solvents should I dissolve this compound?
For bioconjugation, it is highly recommended to dissolve this compound in anhydrous (or dry) polar aprotic solvents immediately before use.[6] The most commonly recommended solvents are:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Dichloromethane (DCM) may also be a suitable solvent for similar compounds.[7] Due to the moisture-sensitive nature of the PFP ester, preparing stock solutions for long-term storage is not advised as the ester can hydrolyze, rendering it inactive.[4][6]
Q3: Why is my this compound not dissolving in my aqueous reaction buffer?
The PFP ester end of the molecule is hydrophobic and not directly soluble in aqueous solutions.[5] To perform a reaction in a buffer (e.g., PBS), you must first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMF or DMSO, and then add this organic stock solution to your aqueous reaction mixture.[4]
Q4: What is the maximum amount of organic co-solvent I can add to my aqueous reaction?
When working with proteins or other sensitive biomolecules, the final concentration of the organic co-solvent should be kept to a minimum to avoid denaturation. A general guideline is to keep the final concentration of DMF or DMSO below 10% (v/v) in the final reaction volume.[8]
Q5: How does the diketone functional group affect the solubility?
The diketone group contains polar carbonyl moieties which can act as hydrogen bond acceptors, generally contributing to solubility in polar solvents.[9][10] In the context of the entire linker, its contribution is combined with the highly hydrophilic PEG chain, which is the primary driver of the linker's overall tendency towards aqueous solubility.[1]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in the chosen organic solvent.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | Ensure you are using a recommended anhydrous polar aprotic solvent such as DMF or DMSO. |
| Low Quality or Old Solvent | The solvent may have absorbed moisture. Use a fresh bottle of anhydrous solvent or a properly dried solvent. |
| Insufficient Mixing | Vortex or gently sonicate the solution to aid dissolution. Gentle warming can also be attempted, but be cautious as heat can accelerate the degradation of the PFP ester. |
| Reaching Solubility Limit | You may be trying to create a solution that is too concentrated. Refer to the solubility data for similar compounds and try preparing a more dilute solution. |
Issue 2: After adding the dissolved linker (in organic solvent) to my aqueous buffer, a precipitate forms.
| Possible Cause | Recommended Solution |
| Poor Dispersion | The concentrated organic solution is not mixing well with the aqueous buffer, causing the linker to crash out. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. |
| Co-solvent Concentration Too High | If your biomolecule is in the buffer, a high concentration of organic solvent may be causing the biomolecule to precipitate. Ensure the final co-solvent concentration is below 10%. |
| Buffer Incompatibility | Your buffer may contain components that are incompatible with the linker or the organic solvent. Ensure your buffer does not contain primary amines (e.g., Tris, glycine), which will react with the PFP ester.[6] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable. |
Data Presentation
Table 1: Recommended Solvents for Initial Dissolution
| Solvent | Type | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | Must be anhydrous. Prepare solutions fresh. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Must be anhydrous. Prepare solutions fresh. Hygroscopic. |
| Dichloromethane (DCM) | Nonpolar Aprotic | May be suitable for some applications. Less common for bioconjugation precursors. |
Table 2: Illustrative Solubility of a Structurally Related PEG Linker
Disclaimer: The following data is for a related compound, Tetraethylene glycol (a PEG4 linker), and should be used for estimation purposes only. Actual solubility of this compound may vary.
| Compound | Solvent | Solubility | Reference |
| Tetraethylene glycol | DMSO | ≥ 100 mg/mL | [11] |
Experimental Protocols
Protocol: Determination of Solubility via the Shake-Flask Method
This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected anhydrous organic solvent (e.g., DMF, DMSO)
-
Small glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringes and 0.2 µm syringe filters (compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for preparing standards
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure solid material remains after equilibrium is reached.
-
Add a known volume of the selected organic solvent (e.g., 1 mL).
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, let the vial stand to allow the undissolved solid to settle.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining suspended solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the linker with known concentrations in the same solvent.
-
Dilute the filtered sample solution with a known factor to bring its concentration within the range of your standard curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Create a standard curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the standard curve and multiply by the dilution factor to get the concentration of the saturated solution. This value represents the solubility.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Ketone - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
How to remove unreacted Diketone-PEG11-PFP ester from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Diketone-PEG11-PFP ester from their samples.
Troubleshooting Guide
Encountering issues with the removal of unreacted this compound? Consult the table below for common problems, their potential causes, and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low yield of purified product | Hydrolysis of the PFP ester during workup: PFP esters can hydrolyze, especially under basic aqueous conditions, leading to the formation of a non-reactive carboxylic acid. | Avoid aqueous basic workups if possible. If an aqueous workup is necessary, perform it quickly at a neutral or slightly acidic pH. Consider using a non-aqueous workup or purification method like silica (B1680970) gel chromatography if your product is stable under those conditions. |
| Product precipitation during purification: Changes in solvent composition during chromatography can cause the PEGylated product to precipitate. | Optimize the mobile phase composition and gradient to ensure your product remains soluble throughout the purification process. | |
| Non-specific binding to chromatography resin: The PEG chain or the conjugated molecule may interact with the chromatography matrix. | Choose a chromatography resin with low non-specific binding properties. Consider adding modifiers to the mobile phase, such as a small amount of organic solvent or salt, to reduce non-specific interactions. | |
| Incomplete removal of unreacted ester | Inefficient quenching of the reaction: The quenching step may not have been sufficient to deactivate all unreacted PFP ester. | After the conjugation reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for at least 30 minutes to ensure all unreacted PFP ester is hydrolyzed.[1] |
| Suboptimal chromatography conditions: The chosen chromatography method may not provide adequate resolution between the PEGylated product and the unreacted ester. | Optimize the chromatography method. For Size Exclusion Chromatography (SEC), ensure a significant difference in hydrodynamic radius between your product and the unreacted ester.[][3] For Reverse Phase Chromatography (RPC), optimize the gradient to maximize the separation based on hydrophobicity.[][4][5] | |
| Co-elution of unreacted ester with the product: The unreacted ester may have similar chromatographic properties to the desired product. | Consider a multi-step purification approach. For example, an initial SEC step to remove the bulk of the small molecule impurities can be followed by a higher-resolution technique like RPC or Ion Exchange Chromatography (IEX) for final polishing.[][6] | |
| Product degradation during purification | Harsh purification conditions: Extreme pH or the use of strong organic solvents can degrade the PEGylated product. | Use purification methods that are compatible with the stability of your product. Maintain a suitable pH throughout the purification process and use the mildest effective concentration of organic solvents. |
| Enzymatic degradation: If working with biological samples, proteases or other enzymes may be present. | Add protease inhibitors to your buffers to prevent enzymatic degradation of the product. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a PEG linker containing a diketone functional group and a pentafluorophenyl (PFP) ester.[7][8][9][10] The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines.[11][12][13][14] PFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions in aqueous buffers.[11][12][14][15] The hydrophilic PEG11 spacer increases the solubility of the molecule in aqueous media.[8]
Q2: How should I store and handle this compound?
PFP esters are sensitive to moisture.[15] For long-term stability, this compound should be stored at -20°C in a tightly sealed container with a desiccant.[12][15] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][15] It is highly recommended to prepare solutions of the PFP ester immediately before use and to avoid preparing stock solutions for storage, as they can degrade over time due to hydrolysis.[12][15]
Q3: What are the recommended solvents for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[16][12][15]
Q4: What is the optimal pH for conjugation reactions with PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal. In this range, the amine is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.
Q5: What are the most effective methods for removing unreacted this compound?
The most effective methods for removing small molecules like unreacted this compound from larger, PEGylated products are based on differences in size, polarity, or charge. The choice of method will depend on the properties of your target molecule.
-
Size Exclusion Chromatography (SEC): This is a highly effective and commonly used method for separating molecules based on their hydrodynamic radius.[][3][17][18][19] The larger PEGylated product will elute earlier than the smaller, unreacted ester.
-
Dialysis or Diafiltration (Ultrafiltration): These membrane-based techniques are excellent for removing small molecules from solutions containing much larger molecules.[][12][15][18][20]
-
Reverse Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity.[][3][4][5][21] It can be very effective for separating the PEGylated product from the unreacted ester and other impurities.
-
Ion Exchange Chromatography (IEX): If your PEGylated product has a different net charge compared to the unreacted ester and byproducts, IEX can be a powerful separation tool.[][6][18][22]
Experimental Protocols
Below are detailed protocols for common methods used to remove unreacted this compound.
Protocol 1: Quenching the Conjugation Reaction
Objective: To deactivate any unreacted PFP ester to prevent further reactions.
Materials:
-
Reaction mixture containing the PEGylated product and unreacted this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Following the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.[16][1]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the large PEGylated product from the small unreacted ester and byproducts based on size.
Materials:
-
Quenched reaction mixture.
-
SEC column with an appropriate molecular weight cutoff for your product.
-
SEC running buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
HPLC or FPLC system.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the running buffer at a pre-determined flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the peak of the high molecular weight PEGylated product. The unreacted ester will elute in later fractions.
-
Analyze the collected fractions for purity (e.g., by SDS-PAGE or analytical HPLC).
Protocol 3: Purification by Dialysis
Objective: To remove small molecules from the PEGylated product using a semi-permeable membrane.
Materials:
-
Quenched reaction mixture.
-
Dialysis tubing or cassette with a molecular weight cutoff (MWCO) significantly smaller than the PEGylated product (e.g., 10 kDa MWCO if the product is >50 kDa).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and stir plate.
Procedure:
-
If using dialysis tubing, prepare it according to the manufacturer's instructions (e.g., by boiling in EDTA and washing with distilled water).
-
Load the quenched reaction mixture into the dialysis tubing or cassette and seal securely.
-
Place the sealed tubing/cassette into a beaker containing a large volume (e.g., 100-1000 times the sample volume) of dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight.
-
After dialysis, recover the sample from the tubing/cassette. The concentration of the unreacted ester will be significantly reduced.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of the PEGylated product. The following table summarizes the general applicability of different chromatography techniques for the purification of PEGylated molecules.
| Chromatography Technique | Principle of Separation | Effectiveness for Removing Unreacted Ester | Potential Challenges |
| Size Exclusion (SEC) | Hydrodynamic Radius | Very High | May not separate PEGylated species of different degrees of PEGylation from each other.[3][18] |
| Reverse Phase (RPC) | Hydrophobicity | High | Can be denaturing for some proteins; PEG can cause peak broadening.[4] |
| Ion Exchange (IEX) | Net Charge | High (if charge difference exists) | PEG chains can shield the charges on the protein surface, reducing separation efficiency.[][18] |
| Hydrophobic Interaction (HIC) | Hydrophobicity (in high salt) | Moderate | PEG can interact with the HIC resin, leading to poor resolution.[][6] |
Visualizations
Workflow for Removal of Unreacted this compound
The following diagram illustrates a typical workflow for the purification of a PEGylated product after conjugation with this compound.
Caption: A generalized workflow for the synthesis and purification of a PEGylated molecule.
Logical Relationship of Purification Methods
The choice of purification method depends on the physicochemical properties of the target molecule and the impurities. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting an appropriate purification strategy.
References
- 1. precisepeg.com [precisepeg.com]
- 3. waters.com [waters.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]
- 8. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 14. precisepeg.com [precisepeg.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Characterizing the degree of labeling of a Diketone-PEG11-PFP ester conjugate
Technical Support Center: Characterizing Diketone-PEG11-PFP Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols for characterizing the degree of labeling (DOL) of biomolecules conjugated with a this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it function?
A1: A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
-
Pentafluorophenyl (PFP) Ester: This is a highly reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein.[2][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters because they are less susceptible to hydrolysis in aqueous solutions, leading to more efficient and controlled conjugation reactions.[4][5]
-
PEG11: This is a discrete polyethylene (B3416737) glycol (dPEG) spacer with exactly 11 PEG units. This monodisperse nature ensures that every linker added has the same molecular weight, which greatly simplifies downstream analysis compared to traditional, polydisperse PEG reagents.[6] The hydrophilic PEG spacer can improve the solubility and stability of the resulting conjugate.[7]
-
Diketone: This functional group can form a covalent bond with a specific lysine residue, often within the active site of a catalytic antibody.[8]
Q2: What is the Degree of Labeling (DOL) and why is it a critical parameter?
A2: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of linker molecules covalently attached to a single target biomolecule (e.g., a protein or antibody).[9] It is a critical quality attribute for several reasons:
-
Efficacy and Pharmacokinetics: The DOL can significantly impact the biological activity, stability, and pharmacokinetic profile of a biotherapeutic.[7]
-
Consistency: Controlling the DOL is essential for manufacturing consistency and ensuring batch-to-batch reproducibility.[10]
-
Safety and Immunogenicity: Both under- and over-labeling can have negative consequences. While a high DOL might be desirable for signal strength in diagnostic applications, it can also lead to protein aggregation, loss of biological activity, or increased immunogenicity.[2][11]
Q3: Which analytical techniques are recommended for determining the DOL of a this compound conjugate?
A3: Several analytical methods can be used to determine the DOL, each with its own advantages and limitations. Mass spectrometry is considered the most direct and accurate method. A combination of techniques often provides the most comprehensive characterization.
-
Mass Spectrometry (MS): Directly measures the mass increase of the protein after conjugation, allowing for precise DOL calculation.[7][12]
-
Chromatography (HPLC): Separates labeled, unlabeled, and excess reagents, providing information on purity and heterogeneity.[13][14]
-
¹H NMR Spectroscopy: A quantitative method that can determine the DOL by comparing the integral of the PEG methylene (B1212753) protons to that of specific protein protons.[15][16]
-
UV-Vis Spectroscopy: A less direct method that can be used if the conjugate has a unique chromophore, but PEG itself lacks a strong UV absorbance.[12][14]
-
SDS-PAGE: Can confirm conjugation by showing a shift in molecular weight but is not precise enough for accurate DOL determination.[17]
Q4: How should I set up the labeling reaction for optimal results?
A4: A successful labeling reaction requires careful control of several parameters.
-
Buffer Selection: Use an amine-free buffer, such as phosphate (B84403) or bicarbonate buffer, at a pH between 7.2 and 8.5 to ensure the target lysine residues are deprotonated and reactive.[18] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for the PFP ester.[18]
-
Reagent Preparation: PFP esters are moisture-sensitive.[19][20] The this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[18] Do not prepare stock solutions for long-term storage.[18][19]
-
Molar Ratio: The molar excess of the PFP ester over the protein will influence the final DOL. A 10- to 50-fold molar excess is a common starting point, but this should be optimized for your specific protein and desired DOL.[21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Degraded PFP Ester: Reagent was exposed to moisture or stored improperly.[19] 2. Incorrect Buffer: Buffer contains competing primary amines (e.g., Tris, glycine). 3. Incorrect pH: pH is too low (<7.2), causing protonation of target amines. 4. Insufficient Reagent: Molar excess of the linker is too low. | 1. Use fresh, properly stored reagent. Equilibrate the vial to room temperature before opening to prevent condensation.[20] 2. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[18] 3. Verify and adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. 4. Increase the molar ratio of the this compound to the protein. |
| Protein Precipitation or Aggregation | 1. High Degree of Labeling: Extensive modification of surface lysines alters the protein's isoelectric point and solubility.[2] 2. Organic Solvent: The concentration of DMSO or DMF used to dissolve the linker is too high (>10%).[20] 3. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature). | 1. Reduce the molar excess of the labeling reagent, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C).[2] 2. Keep the final concentration of the organic solvent below 10%.[20] 3. Optimize reaction conditions or add stabilizing excipients if compatible with the labeling chemistry. |
| High Heterogeneity / Multiple Products | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Reactivity of Lysines: Different lysine residues on the protein surface have varying accessibility and reactivity. 3. Over-labeling: High molar excess of the reagent leads to modification of less reactive sites. | 1. Increase the reaction time or temperature (e.g., incubate for 1-4 hours at room temperature).[19] 2. This is an inherent property of lysine chemistry. To achieve more site-specific labeling, consider lowering the reaction temperature to 4°C to enhance selectivity.[2] 3. Carefully optimize the molar ratio of the linker to the protein. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: PFP ester has degraded due to improper storage.[19] 2. Inaccurate Protein Concentration: The starting protein concentration was not measured accurately, affecting the molar ratio. 3. Reaction Parameter Drift: Minor variations in pH, temperature, or reaction time between experiments. | 1. Always store PFP esters at -20°C with a desiccant. Qualify new batches with a small-scale control reaction.[19] 2. Accurately measure the protein concentration using a reliable method (e.g., A280 with the correct extinction coefficient) before each reaction.[22] 3. Precisely control and document all reaction parameters to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Key Analytical Techniques for DOL Determination
| Technique | Principle | Information Obtained | Advantages | Limitations |
| LC-MS (ESI-MS) | Separation by chromatography followed by mass-to-charge ratio measurement.[6][10] | Precise mass of conjugate species, distribution of labeled species (DOL=0, 1, 2...), purity. | High accuracy and resolution; provides detailed molecular information.[10] | Requires specialized instrumentation; data analysis (deconvolution) can be complex.[6][23] |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field.[15] | Quantitative DOL by comparing PEG and protein proton signal integrals.[15][24] | Directly quantitative without standards; non-destructive.[15][16] | Requires high sample concentration and purity; not suitable for complex mixtures. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[13] | Purity, separation of species with different DOLs, separation from free reagent. | Excellent resolution; can be used for quantification with standards.[13] | May cause protein denaturation; DOL is inferred from peak area, not directly measured. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic radius.[12] | Purity, separation of conjugate from unlabeled protein and aggregates. | Good for assessing aggregation; non-denaturing conditions. | Often cannot resolve species with small DOL differences or separate conjugate from free PEG.[13] |
Table 2: Expected Mass Shift for this compound Conjugation
The molecular weight of the this compound is 956 g/mol .[25] The reaction with a primary amine displaces the pentafluorophenol (B44920) group (mass ≈ 184 g/mol ).
-
Mass added per linker: 956 g/mol - 184 g/mol = 772 g/mol
| Degree of Labeling (DOL) | Total Mass Shift (Da) |
| 1 | + 772 |
| 2 | + 1544 |
| 3 | + 2316 |
| 4 | + 3088 |
| 5 | + 3860 |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve or buffer-exchange the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Adjust the protein concentration to 1-5 mg/mL. Accurately determine the concentration.
-
-
Prepare the PFP Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.[18]
-
-
Initiate the Conjugation Reaction:
-
Add the calculated volume of the PFP ester solution to the protein solution to achieve the desired molar excess (e.g., 20x). Add the ester solution slowly while gently stirring.[26]
-
Ensure the final concentration of organic solvent is less than 10%.[20]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[19]
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris or glycine, to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted PFP ester.[19]
-
-
Purify the Conjugate:
Protocol 2: DOL Determination by LC-MS
-
Sample Preparation: Dilute the purified conjugate from Protocol 1 to approximately 0.1-1.0 mg/mL in an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate).[6]
-
Chromatography:
-
Inject the sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Data Analysis:
-
Process the raw mass spectrum of the main protein peak using deconvolution software (e.g., ProMass, BioAnalyst) to convert the multiple charge state envelope into a zero-charge mass spectrum.[6][10]
-
Identify the mass of the unlabeled protein (if present) and the masses of the labeled species.
-
Calculate the DOL for each species by subtracting the mass of the unlabeled protein and dividing by the mass added per linker (772 Da).
-
The average DOL can be calculated from the relative abundance of each labeled species.
-
Visualizations
Caption: Experimental workflow for protein conjugation and analysis.
Caption: Troubleshooting guide for common conjugation issues.
Caption: Reaction of PFP ester with a protein's primary amine.
References
- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. sciex.com [sciex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. benchchem.com [benchchem.com]
- 22. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 23. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound - Creative Biolabs [creative-biolabs.com]
- 26. precisepeg.com [precisepeg.com]
- 27. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Non-specific binding issues with Diketone-PEG11-PFP ester conjugates
Welcome to the technical support center for Diketone-PEG11-PFP ester conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during bioconjugation and subsequent assays, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate?
A this compound is a heterobifunctional crosslinker with three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins.[1] PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.[2][3][4]
-
PEG11: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of 11 ethylene (B1197577) glycol units. This PEG linker increases the water solubility of the conjugate and can help reduce non-specific binding of the conjugated molecule by creating a hydration layer.[5][6][7]
-
Diketone: A functional group that can react with specific residues, such as the lysine residue in the active site of a catalytic antibody, allowing for targeted covalent bonding.[8][9]
Q2: What are the primary causes of non-specific binding (NSB)?
Non-specific binding occurs when a conjugate interacts with surfaces or molecules other than its intended target.[10] This is primarily driven by two types of molecular forces:
-
Electrostatic Interactions: Occur between charged molecules. For example, a negatively charged conjugate might bind to positively charged regions of a cell surface or protein (like histones).[11][12]
-
Hydrophobic Interactions: Happen when nonpolar molecules cluster together to avoid water. If the conjugate or the target surface has exposed hydrophobic regions, they can stick together non-specifically.[10][13]
Q3: Why is my PFP ester conjugate showing low labeling efficiency?
Low labeling efficiency can stem from several factors:
-
Hydrolyzed Reagent: PFP esters are moisture-sensitive.[2][14] Improper storage or handling can lead to hydrolysis, rendering the ester non-reactive. Always equilibrate the reagent to room temperature before opening and use a dry organic solvent (like DMSO or DMF) for reconstitution.[1][15]
-
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the PFP ester.[5][14] Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers.[5]
-
Suboptimal pH: The reaction between a PFP ester and a primary amine is most efficient at a pH of 7.2-8.5.[1][3][16] At a lower pH, the amino groups are protonated and less nucleophilic, reducing reaction efficiency.[14]
-
Insufficient Reagent: The molar excess of the PFP ester may be too low. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a common starting point.[1][14]
Troubleshooting Guide for Non-Specific Binding
This guide addresses common issues related to high background and non-specific binding in assays using biomolecules labeled with this compound.
Q4: I'm observing high background noise in my immunoassay (ELISA, Western Blot, etc.). What should I do?
High background is a classic sign of non-specific binding. The following troubleshooting workflow can help diagnose and solve the issue.
Caption: Troubleshooting decision tree for high background signals.
Q5: My purified conjugate seems to be precipitating out of solution. Why is this happening and how can I fix it?
Precipitation is often a sign of aggregation, which can be caused by over-labeling or insufficient solubility.
-
Over-labeling: Using too high a molar ratio of the PFP ester can lead to modification of too many lysine residues. This can alter the protein's isoelectric point and/or expose hydrophobic patches, leading to aggregation. Reduce the molar ratio of the PFP ester to the protein in your next conjugation.
-
Insufficient PEGylation: While the PEG11 linker enhances hydrophilicity, extensive modification with the Diketone-PFP ester moiety could still lead to aggregation if the target protein is prone to it. Ensure proper conjugation and purification to remove any unreacted, more hydrophobic crosslinker.
-
Buffer Conditions: The storage buffer may not be optimal. Ensure the pH is not too close to the conjugate's new isoelectric point and consider adding stabilizing agents if necessary.
Q6: How can I systematically optimize my assay buffer to reduce non-specific binding?
Optimizing your assay buffer is a critical step.[13] The table below summarizes key additives and their functions. Start with your standard buffer and test each modification individually or in combination.
| Component | Typical Concentration | Purpose | Citation |
| Salts (e.g., NaCl) | 150 mM - 500 mM | Shields electrostatic charges to reduce ionic interactions. | [13] |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions and prevents binding to container walls. | [10][13][17] |
| Blocking Proteins (e.g., BSA, Casein) | 0.1% - 1% (w/v) | Coats surfaces and shields the analyte from non-specific protein-protein interactions. | [10][13] |
| Polyanionic Additives (e.g., Dextran Sulfate) | 0.02% - 0.1% (w/v) | Competes with negatively charged conjugates for electrostatic binding sites. | [11] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol describes a general workflow for labeling a protein (e.g., an antibody) with the this compound.
Caption: General experimental workflow for protein labeling with PFP esters.
Methodology:
-
Protein Preparation:
-
PFP Ester Reagent Preparation:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][15]
-
Equilibrate the vial to room temperature before opening to prevent condensation.[15]
-
Immediately before use, dissolve the required amount in a small volume of anhydrous organic solvent such as DMSO or DMF.[2][15] Do not prepare stock solutions for storage as the PFP ester readily hydrolyzes.[2][15]
-
-
Conjugation Reaction:
-
Add the dissolved PFP ester solution to the protein solution while gently mixing. A typical starting molar ratio is 10-50 moles of PFP ester per mole of protein.[1] This ratio may need to be optimized for your specific application.[16]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][14]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5] Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PFP ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS).[2]
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, where a successful conjugation should result in a slight increase in molecular weight.
-
Further characterization can be performed using mass spectrometry to determine the degree of labeling.
-
Protocol 2: Minimizing Non-Specific Binding in a Sandwich ELISA
This protocol outlines key steps in an ELISA workflow where NSB can be problematic and provides mitigation strategies.
-
Plate Coating:
-
Standard protocol. After coating with capture antibody, wash thoroughly.
-
-
Blocking:
-
Critical Step: This step saturates unoccupied sites on the plate that could otherwise bind the conjugate non-specifically.[18]
-
Use a high-quality blocking agent. While 1-3% BSA or 1% Casein in PBS are common, empirical testing is required to find the best one for your system.[10][18]
-
Incubate for at least 1-2 hours at 37°C or overnight at 4°C to ensure complete blocking.
-
Consider adding 0.05% Tween-20 to the blocking buffer to block hydrophobic sites.[17]
-
-
Sample and Conjugate Incubation:
-
Dilution Buffer is Key: Dilute your sample and your this compound-labeled detection antibody in a buffer designed to minimize NSB.
-
A good starting point for a dilution buffer is PBS with 0.1% BSA and 0.05% Tween-20 .[19]
-
If NSB persists, try increasing the NaCl concentration in the dilution buffer to 300-500 mM.[13]
-
-
Washing:
-
Critical Step: Thorough washing removes unbound and weakly bound (non-specific) conjugates.
-
Use a wash buffer containing a surfactant, typically PBS with 0.05% Tween-20 (PBST).
-
Increase the number of wash steps (e.g., from 3 to 5) and the soak time for each wash if high background is an issue.
-
Caption: How buffer additives mitigate non-specific binding.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) | MDPI [mdpi.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. aboligo.com [aboligo.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 17. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 19. researchgate.net [researchgate.net]
Optimizing incubation time for Diketone-PEG11-PFP ester reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting reactions involving Diketone-PEG11-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is an amine-reactive crosslinker. The pentafluorophenyl (PFP) ester group reacts with primary and secondary amines to form stable amide bonds, while the diketone moiety can react with specific lysine (B10760008) residues, for example in the active site of a catalytic antibody.[1]
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3][4][5][6] This greater stability leads to more efficient and reproducible conjugation reactions, as less of the reagent is consumed by competing side reactions with water.[2][4][5]
Q3: How should this compound be stored?
This compound is moisture-sensitive. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[3][4]
Q4: Can I prepare stock solutions of the PFP ester?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[3][4] Due to their susceptibility to hydrolysis, especially in the presence of trace water, stock solutions will degrade over time into the non-reactive carboxylic acid, leading to failed or inefficient reactions.[3][4]
Q5: What is the optimal pH for conjugation reactions with amines?
The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[3] In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently. Higher pH values will accelerate the competing hydrolysis of the PFP ester.[3]
Q6: What buffers should I use for the reaction?
Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are recommended.[3] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Degraded PFP Ester: The reagent was exposed to moisture during storage or handling. | Always equilibrate the vial to room temperature before opening to prevent condensation.[4] Store at -20°C with a desiccant.[3][4] |
| Hydrolyzed PFP Ester: The reagent was dissolved in solvent and stored as a stock solution, or the reaction buffer contained moisture. | Dissolve the PFP ester in anhydrous DMSO or DMF immediately before use.[3][4] Use high-quality, anhydrous solvents. | |
| Suboptimal pH: The reaction pH is too low, resulting in protonated (non-nucleophilic) amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3] | |
| Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines. | Exchange the sample into an amine-free buffer like PBS or HEPES via dialysis or desalting column.[4][5] | |
| Inconsistent Results Batch-to-Batch | PFP Ester Quality: The quality of the PFP ester may vary due to improper storage or handling. | Qualify new batches with a small-scale control reaction. Always handle the reagent carefully to minimize moisture exposure. |
| Inaccurate Reagent Measurement: Small weighing errors can lead to significant variations in molar excess. | Prepare a fresh solution of the PFP ester in anhydrous solvent and add the appropriate volume to the reaction mixture. | |
| Reaction Fails Upon Scale-Up | Introduction of Moisture: Larger volumes increase the chance of moisture contamination. | Ensure all solvents and glassware are scrupulously dry. Protect the reaction from atmospheric moisture with an inert gas (e.g., argon or nitrogen). |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing efficiently in the larger volume of aqueous buffer. | Add the PFP ester solution dropwise to the reaction mixture with constant, gentle stirring to ensure homogeneity. |
Data Presentation
Table 1: Comparative Stability of Active Esters
This table summarizes the superior hydrolytic stability of PFP esters compared to NHS esters, a critical factor for reaction efficiency.
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [3] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [3] |
Table 2: Typical Reaction Conditions for PFP Ester Conjugation
This table provides a summary of typical starting conditions for optimizing your reaction. The optimal incubation time will depend on the specific reactants, their concentrations, and the temperature.
| Parameter | Recommended Condition | Notes |
| Incubation Time | 30 minutes to 4 hours | Can be extended overnight, especially at lower temperatures.[7] Reaction progress can be monitored by LC-MS or HPLC.[4][7] |
| Temperature | 4°C, Room Temperature (20-25°C), or 37°C | 4°C is used for sensitive biomolecules or to slow down competing hydrolysis.[7] 37°C can accelerate the reaction.[4][5] |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both conjugation and hydrolysis.[3] |
| Solvent | Anhydrous DMSO or DMF | For dissolving the PFP ester before addition to the aqueous reaction buffer.[4] |
| Molar Ratio | 2:1 to 10:1 (PFP ester : Amine) | The optimal ratio should be determined empirically for each specific application.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an Amine-Containing Protein
This protocol outlines a general method for conjugating this compound to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a 10-100 mM solution.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A final organic solvent concentration of <10% is recommended to maintain protein solubility.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For faster reactions, incubation at 37°C for 30-60 minutes can be tested.[4][5][7]
-
To stop the reaction, add quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]
-
Remove excess, non-reacted reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Monitoring Reaction Progression by HPLC
This protocol can be used to optimize the incubation time by tracking the consumption of the starting materials and the formation of the desired conjugate.
Procedure:
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into an appropriate HPLC mobile phase (e.g., water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the protein peak and the appearance of the higher molecular weight conjugate peak.
-
Plot the percentage of conjugate formed versus time to determine the optimal incubation duration for your specific system.
Visualizations
Chemical Reaction Pathway
Caption: Amine acylation reaction forming a stable amide bond.
Experimental Workflow
Caption: General experimental workflow for PFP ester conjugation.
References
Technical Support Center: PFP Ester Stability and Reactivity in Different Buffer Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the use of Pentafluorophenyl (PFP) esters in bioconjugation and other chemical modification workflows. Find answers to frequently asked questions and troubleshooting guidance for common issues related to buffer composition, PFP ester stability, and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical compounds used to form stable amide bonds with primary and secondary amines on molecules such as proteins, peptides, and antibodies.[1][2][3] They are favored in bioconjugation for their high reactivity and, most notably, their increased stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5][6][7][8] This enhanced stability is due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester more resistant to spontaneous hydrolysis.[2]
Q2: How does pH affect the stability and reactivity of PFP esters?
The pH of the reaction buffer is a critical factor influencing both the stability and reactivity of PFP esters.
-
Stability: PFP esters are more susceptible to hydrolysis at higher pH levels.[1][9] Hydrolysis is a competing reaction where the ester reacts with water, leading to the formation of a non-reactive carboxylic acid and reducing the efficiency of the desired conjugation reaction.[1][5]
-
Reactivity: The reaction of PFP esters with primary amines (aminolysis) is most efficient in a slightly basic pH range, typically between 7.2 and 8.5.[1][6] In this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, promoting its reaction with the PFP ester.[1]
Q3: Which buffers are recommended for PFP ester conjugation reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester.[5][10] Recommended buffers include:
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as:
These buffers will react with the PFP ester, reducing the yield of the desired conjugate and potentially leading to the formation of unwanted byproducts.
Q5: How should I prepare and handle PFP esters?
PFP esters are sensitive to moisture.[1][5][7][9] Therefore, proper handling and storage are essential to maintain their reactivity.
-
Storage: Store PFP esters at -20°C in a tightly sealed container with a desiccant.[1][5][9][10]
-
Preparation of Stock Solutions: It is highly recommended to prepare stock solutions of PFP esters immediately before use.[1][5][7] Dissolve the PFP ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][5][7] Do not store PFP ester stock solutions, as they will degrade over time due to hydrolysis.[1][5][7]
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.[5][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Degraded PFP ester: The PFP ester may have hydrolyzed due to improper storage or handling. | Always store PFP esters at -20°C with a desiccant.[1][5][9][10] Equilibrate the vial to room temperature before opening.[5][7][9] Prepare stock solutions fresh for each use.[1][5][7] |
| Incorrect buffer: The buffer may contain primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Use a recommended amine-free buffer such as PBS, HEPES, Borate, or Bicarbonate.[5][6][10] | |
| Suboptimal pH: The reaction pH may be too low, resulting in protonated and less reactive amines on the target molecule. | Adjust the reaction pH to the optimal range of 7.2-8.5.[1][6] | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. | Add the PFP ester stock solution to the reaction mixture with gentle but thorough mixing.[1] | |
| Inconsistent results between experiments | Batch-to-batch variability of PFP ester: The quality of the PFP ester may differ between batches. | It is good practice to perform a small-scale control reaction to qualify a new batch of PFP ester.[1] |
| Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1] | |
| Loss of product during workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions that may be used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.[1] |
Data on PFP Ester Stability
PFP esters exhibit significantly greater stability towards hydrolysis compared to NHS esters, especially in aqueous environments.
Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [1] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [1] |
| Anhydride | Aqueous Acetonitrile | ~140 hours | [1] |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes | [1] |
Table 2: Effect of pH on the Half-life of an NHS Ester (for comparative trend understanding)
| pH | Half-life (t½) of NHS Ester | Reference |
| 8.0 | 210 minutes | [1] |
| 8.5 | 180 minutes | [1] |
| 9.0 | 125 minutes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein with available primary amines.[1]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).[1][6][10]
-
PFP ester.
-
Anhydrous DMSO or DMF.[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Purification column (e.g., size-exclusion chromatography).[1]
Procedure:
-
Allow the PFP ester vial to equilibrate to room temperature before opening.[5][7][9]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][6]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently mixing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1]
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.[1]
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]
Materials:
-
PFP ester.
-
Anhydrous DMSO or DMF.[1]
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately analyze the aliquot by HPLC to determine the remaining concentration of the PFP ester.
-
Plot the concentration of the PFP ester versus time to determine the rate of hydrolysis and the half-life.
Visualizations
Caption: Reaction pathways for PFP esters in aqueous buffer.
Caption: General experimental workflow for PFP ester conjugation.
Caption: Troubleshooting flowchart for low PFP ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Technical Support Center: Minimizing Antibody-Drug Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antibody-drug conjugate (ADC) aggregation.
Troubleshooting Guide
This guide addresses specific issues that may arise during ADC development and experimentation, leading to aggregation.
1. Issue: Significant aggregation is observed immediately after the conjugation reaction.
-
Potential Causes:
-
Hydrophobic Payloads: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody surface can expose hydrophobic patches, leading to self-association.[1][2]
-
Conjugation Chemistry: The chemical process of attaching the linker-payload to the antibody can itself induce stress and conformational changes, promoting aggregation.[2] Lysine-based conjugations, due to the abundance of surface-exposed lysines, can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[3]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the conjugation buffer may not be optimal for maintaining ADC stability.[1] Performing the conjugation at a pH near the antibody's isoelectric point can reduce its solubility and lead to aggregation.[1]
-
Co-solvents: The use of organic co-solvents to dissolve hydrophobic payloads can denature the antibody and cause aggregation.[1][4]
-
-
Recommended Solutions:
-
Optimize Conjugation Strategy:
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can create more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), reducing the likelihood of aggregation.[5]
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help mask the hydrophobicity of the payload and improve ADC solubility.[4][]
-
-
Process Optimization:
-
Buffer Screening: Conduct a thorough screening of buffer conditions (pH, salt concentration, and type) to identify a formulation that best stabilizes the ADC during and after conjugation.
-
2. Issue: ADC aggregation increases over time during storage.
-
Potential Causes:
-
Suboptimal Formulation: The storage buffer may lack the necessary stabilizing excipients to prevent long-term aggregation.
-
Inappropriate Storage Conditions: Exposure to elevated temperatures, freeze-thaw cycles, or mechanical stress (e.g., agitation) can induce aggregation.[9] Light exposure can also degrade photosensitive payloads, leading to aggregation.[4]
-
High Protein Concentration: High concentrations of ADCs increase the probability of intermolecular interactions and aggregation.[4]
-
-
Recommended Solutions:
-
Formulation Optimization:
-
Excipient Screening: Evaluate the effect of various stabilizing excipients, such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80), on ADC stability.
-
Lyophilization: For long-term stability, consider lyophilizing the ADC. All FDA-approved ADCs are currently available as lyophilized powders to minimize degradation during shipping and storage.[10][11]
-
-
Controlled Storage and Handling:
-
Store ADCs at recommended temperatures and protect them from light.
-
Minimize agitation and avoid repeated freeze-thaw cycles.
-
-
3. Issue: Inconsistent aggregation results are observed between different batches of the same ADC.
-
Potential Causes:
-
Variability in Raw Materials: Inconsistencies in the quality of the monoclonal antibody (mAb), linker, or payload can affect the final ADC product.
-
Process Variability: Even minor deviations in the conjugation process parameters (e.g., reaction time, temperature, reagent concentrations) can lead to batch-to-batch differences in aggregation.
-
Heterogeneity of the ADC: Non-site-specific conjugation methods can produce a heterogeneous mixture of ADC species with varying DARs, and this distribution can differ between batches, impacting aggregation propensity.[3]
-
-
Recommended Solutions:
-
Implement a Quality by Design (QbD) Approach: A QbD approach involves systematically understanding the relationship between process inputs and critical quality attributes (CQAs) of the ADC, including aggregation.[3][12] This allows for the establishment of a robust manufacturing process with well-defined control strategies.
-
Thorough Analytical Characterization: Utilize a panel of orthogonal analytical techniques to characterize each batch of ADC thoroughly. This will help in identifying and understanding the sources of variability.
-
Strict Process Control: Maintain tight control over all manufacturing process parameters to ensure consistency between batches.
-
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms driving ADC aggregation?
ADC aggregation is a complex process driven by both conformational and colloidal instability.[13] Key mechanisms include:
-
Hydrophobic Interactions: The conjugation of hydrophobic payloads to the antibody surface creates new hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association.[1][2]
-
Structural Disruption: The conjugation process can cause conformational changes in the antibody, exposing aggregation-prone regions that are normally buried within the native structure.[14]
-
Intermolecular Disulfide Bond Formation: Incorrect disulfide bond pairing can lead to the formation of covalent aggregates.
-
Environmental Stresses: Factors such as pH, temperature, ionic strength, and mechanical stress can destabilize the ADC and promote aggregation.[2]
2. Why is it critical to minimize ADC aggregation?
Minimizing ADC aggregation is crucial for several reasons:
-
Efficacy: Aggregation can reduce the therapeutic efficacy of the ADC by decreasing the amount of active, monomeric drug available to bind to the target antigen.
-
Safety and Immunogenicity: Aggregates, particularly high molecular weight aggregates, can be immunogenic and trigger severe adverse immune reactions in patients.[1][4] They can also lead to off-target toxicity by being taken up by immune cells through Fcγ receptors.[15]
-
Pharmacokinetics: Aggregation can alter the pharmacokinetic profile of the ADC, potentially leading to faster clearance or accumulation in organs like the liver and kidneys.[4]
-
Manufacturing and Product Quality: Aggregation can lead to product loss during manufacturing and purification, impacting yield and cost.[4][7] It also represents a critical quality attribute that must be controlled to ensure product consistency and safety.[12]
3. What are the key analytical techniques for characterizing ADC aggregation?
A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[16]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic size. | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[17] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Provides information on the size distribution and polydispersity of particles in solution. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC species. | Determines the drug-to-antibody ratio (DAR) distribution and assesses the overall hydrophobicity profile, which is a key driver of aggregation.[5] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment under a strong centrifugal force. | Provides detailed information on the size, shape, and distribution of different species in solution, including aggregates.[16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be used to identify the components of aggregates and characterize chemical modifications that may lead to aggregation.[10] |
4. How does the choice of linker and conjugation chemistry impact ADC aggregation?
The linker and conjugation chemistry play a pivotal role in ADC stability and aggregation propensity.[18]
-
Linker Hydrophilicity: Utilizing hydrophilic linkers can significantly reduce the aggregation tendency of ADCs by masking the hydrophobicity of the payload.[4][]
-
Conjugation Site: Site-specific conjugation methods that attach the payload to specific, engineered sites on the antibody generally result in more homogeneous and less aggregation-prone ADCs compared to random conjugation to lysine (B10760008) or cysteine residues.[5]
-
Linker Stability: The stability of the linker is crucial to prevent premature release of the payload, which could potentially lead to aggregation or off-target toxicity.[15]
Experimental Protocols
1. Protocol: Size Exclusion Chromatography (SEC) for ADC Aggregate Quantification
-
Objective: To separate and quantify monomer, dimer, and high molecular weight aggregates of an ADC based on size.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
SEC column suitable for protein separations (e.g., TSKgel G3000SWxl).
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
ADC sample.
-
Protein standards of known molecular weight.
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the ADC sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at a wavelength of 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
Calibrate the column using molecular weight standards to estimate the size of the aggregates.
-
2. Protocol: Dynamic Light Scattering (DLS) for ADC Size Distribution Analysis
-
Objective: To determine the size distribution and polydispersity of an ADC sample.
-
Materials:
-
DLS instrument.
-
Cuvette.
-
ADC sample.
-
Filtration device (e.g., 0.22 µm syringe filter).
-
-
Methodology:
-
Filter the ADC sample to remove any dust or large particles that could interfere with the measurement.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and acquisition time.
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
The software will analyze the correlation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample. A higher PDI value indicates a more heterogeneous sample with a wider range of particle sizes.
-
Visualizations
Caption: A diagram illustrating the causes, mechanisms, and consequences of ADC aggregation.
Caption: A troubleshooting workflow for addressing ADC aggregation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 7. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. veranova.com [veranova.com]
- 13. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 14. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
Validation & Comparative
A Head-to-Head Comparison of Diketone-PEG11-PFP Ester and NHS Ester for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical step in the development of antibody conjugates, including antibody-drug conjugates (ADCs) and fluorescently labeled antibodies for imaging. The stability, reactivity, and specificity of the linker can significantly impact the performance and reproducibility of the final product. This guide provides an objective comparison between a novel Diketone-PEG11-PFP ester and the conventional N-hydroxysuccinimide (NHS) ester for antibody conjugation, supported by available experimental data and detailed protocols.
Mechanism of Action and Key Differences
Both PFP and NHS esters react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the antibody to form stable amide bonds. However, the nature of the leaving group (pentafluorophenol for PFP ester and N-hydroxysuccinimide for NHS ester) influences the reaction kinetics and stability of the reagent.
This compound: This reagent combines three key functionalities:
-
Pentafluorophenyl (PFP) Ester: A highly reactive group for amine acylation that exhibits greater resistance to hydrolysis compared to NHS esters, potentially leading to higher conjugation efficiency.[1][2] Some studies have also shown that PFP esters can promote preferential labeling of the antibody's light chain, which may result in more homogeneous conjugates with improved properties.[3]
-
PEG11 Linker: A polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the antibody conjugate.
-
Diketone Moiety: The precise role of the 1,3-diketone functionality in this specific reagent is not extensively documented in publicly available literature. However, based on bioconjugation literature, it could potentially serve as a secondary reactive site for cross-linking with specific amino acid residues like arginine, or act as a pharmacophore that interacts with particular lysine residues, possibly offering a degree of site-specificity.[4][5]
NHS Ester: N-hydroxysuccinimide esters are the most widely used reagents for antibody conjugation due to their high reactivity and the formation of stable amide bonds.[] However, they are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency, particularly at higher pH.[1] This hydrolysis competes with the desired amidation reaction.
Visualizing the Conjugation Chemistry and Workflow
To better understand the chemical reactions and the experimental process, the following diagrams illustrate the conjugation mechanisms and a typical workflow.
Caption: Chemical reaction pathways for antibody conjugation.
Caption: A typical experimental workflow for antibody conjugation.
Quantitative Performance Comparison
While direct comparative data for this compound is limited, studies comparing PFP esters to NHS esters for the conjugation of fluorophores to antibodies provide valuable insights into the expected performance.
| Performance Metric | This compound (Projected) | NHS Ester | Key Observations |
| Reaction Efficiency | Potentially higher due to increased stability against hydrolysis.[1][2] | Standard | PFP esters are less prone to hydrolysis in aqueous buffers, which can lead to a higher yield of the desired conjugate.[1] |
| Specificity | Potentially higher selectivity for light chain labeling.[3] | Random labeling of accessible lysines. | PFP esters have been shown to preferentially label a specific lysine residue (K188) in the kappa light chain of human IgG antibodies, leading to more homogeneous conjugates.[3] |
| Conjugate Homogeneity | Higher | Lower | Preferential light-chain labeling with PFP esters can result in a less heterogeneous mixture of antibody conjugates compared to the random labeling with NHS esters.[3] |
| Stability of Reagent | More stable in aqueous solution.[1][2] | Less stable, prone to hydrolysis.[1] | The half-life of NHS esters in aqueous solutions at pH 8 is in the order of minutes, while PFP esters show greater stability.[1] |
| Properties of Conjugate | Reduced aggregation and improved brightness for fluorophore conjugates.[3] | Can lead to fluorescence quenching and aggregation in over-labeled conjugates.[3] | The more homogeneous conjugates produced with PFP esters have been shown to exhibit reduced aggregation and enhanced fluorescence brightness.[3] |
Experimental Protocols
The following are generalized protocols for antibody conjugation using PFP and NHS esters. It is recommended to optimize the reaction conditions for each specific antibody and label.
Protocol 1: Antibody Conjugation with this compound
This protocol is adapted from general procedures for PFP ester conjugations.[7][8]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into the reaction buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the PFP ester stock solution to the antibody solution. A typical starting point is a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the antibody conjugate from unreacted PFP ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.
-
Protocol 2: Antibody Conjugation with NHS Ester
This is a standard protocol for NHS ester-based antibody labeling.[9][10]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Perform buffer exchange of the antibody into the reaction buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Preparation:
-
Allow the vial of NHS ester to warm to room temperature.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL) immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add the quenching solution to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization:
-
Measure the absorbance at 280 nm (for the antibody) and the appropriate wavelength for the label to determine the protein concentration and the degree of labeling.
-
Conclusion
The choice between this compound and a conventional NHS ester for antibody conjugation depends on the specific requirements of the application.
-
NHS esters remain a reliable and widely used option for routine antibody conjugation, offering high reactivity and the formation of stable amide bonds.[]
-
This compound presents a compelling alternative, particularly when conjugate homogeneity and stability are paramount. The PFP ester's resistance to hydrolysis can lead to more efficient and reproducible conjugations.[1][2] Furthermore, its potential to favor light-chain labeling offers a path to producing more uniform antibody conjugates with potentially improved performance characteristics, such as reduced aggregation and enhanced brightness in fluorescence applications.[3] The role of the diketone moiety may offer additional functionalities for advanced conjugate design, though further research is needed to fully elucidate its benefits in this specific context.
For researchers aiming to develop next-generation antibody conjugates with enhanced properties and improved batch-to-batch consistency, exploring the use of PFP ester-based reagents like this compound is a promising strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. lifesciences.vn [lifesciences.vn]
Comparing stability of PFP esters and NHS esters in aqueous solutions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a reactive ester for modifying primary amines on biomolecules is a critical decision that dictates the efficiency and reproducibility of their experiments. Among the most common choices are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. While both are effective, their performance in aqueous environments, the standard milieu for biological reactions, differs significantly due to their varying susceptibility to hydrolysis. This guide provides an objective comparison of the stability of PFP and NHS esters in aqueous solutions, supported by available experimental data and detailed protocols.
The Stability Advantage of PFP Esters
The consensus in the scientific literature is that PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This enhanced stability is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the pentafluorophenolate a better leaving group during the desired aminolysis reaction while being less susceptible to attack by water.[2]
The practical implication of this higher stability is a longer half-life of the reactive ester in the reaction buffer. This allows for more flexibility in experimental setup times and can lead to higher conjugation yields, as more of the ester remains active and available to react with the target amine rather than being consumed by the competing hydrolysis reaction.[2] This is particularly advantageous when working with low concentrations of precious biomolecules.
Quantitative Comparison of Hydrolytic Stability
While there is a wealth of qualitative data supporting the superior stability of PFP esters, direct, side-by-side quantitative comparisons of their half-lives in various aqueous buffers are not extensively documented in publicly available literature. However, substantial data exists for the hydrolysis of NHS esters, which serves as a crucial benchmark.
One study in aqueous acetonitrile (B52724) demonstrated that while an NHS ester had a half-life of approximately 140 hours, a PFP ester showed no detectable decomposition after 300 hours under the same conditions. Another study suggested that PFP esters are roughly six times more stable than NHS esters in aqueous acetonitrile.[5]
The stability of active esters is highly dependent on the pH of the aqueous buffer, with the rate of hydrolysis increasing significantly with rising pH.[6][7]
Table 1: Hydrolysis Half-life of Active Esters in Aqueous Solutions
| Active Ester | pH | Temperature | Half-life (t½) | Reference |
| NHS Ester | 7.0 | 0°C | 4 - 5 hours | [8] |
| NHS Ester | 8.0 | Room Temp. | ~1 hour | [9] |
| Porphyrin-NHS Ester | 8.0 | Room Temp. | 210 minutes | [10] |
| Porphyrin-NHS Ester | 8.5 | Room Temp. | 180 minutes | [10] |
| NHS Ester | 8.6 | 4°C | 10 minutes | [8] |
| Porphyrin-NHS Ester | 9.0 | Room Temp. | 125 minutes | [10] |
| PFP Ester | - | - | Qualitatively much more stable than NHS esters | [1][2][3][4] |
Note: The data for porphyrin-NHS esters are from a specific study and may not be representative of all NHS esters, but they follow the expected trend of decreasing stability with increasing pH.
Visualizing the Hydrolysis Pathway
The degradation of both PFP and NHS esters in aqueous solution occurs through hydrolysis, which cleaves the ester bond and renders the molecule inactive for conjugation. This process results in the formation of the corresponding carboxylic acid and either pentafluorophenol (B44920) or N-hydroxysuccinimide.
Experimental Protocols
Protocol for Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PFP ester and NHS ester of the same carboxylic acid
-
Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or Sodium Bicarbonate buffer at pH 8.5)
-
Reverse-phase HPLC system with a C18 column and a UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA
-
Quenching solution (e.g., a low pH mobile phase or a solution containing a scavenger amine)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO. It is crucial to use anhydrous solvents to prevent premature hydrolysis.
-
Initiate Hydrolysis: To start the reaction, dilute a small aliquot of the active ester stock solution into the pre-warmed aqueous buffer of interest to a final concentration of approximately 1 mM.
-
Time-Point Sampling: Immediately after dilution (t=0) and at regular intervals (e.g., every 15 minutes for the first hour, then hourly), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the hydrolysis in the withdrawn aliquot by diluting it into the HPLC mobile phase or a specific quenching solution. This stops the reaction and stabilizes the sample for analysis.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the active ester concentration versus time. The slope of this plot will give the pseudo-first-order rate constant for hydrolysis, from which the half-life (t½ = 0.693 / rate constant) can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. d-nb.info [d-nb.info]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
The PEG Advantage: A Comparative Guide to Linker Selection in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the overall efficacy of a PROTAC. Its length, composition, and flexibility can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a stable and productive ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their unique and advantageous properties.
This guide provides a comprehensive comparison of PEG linkers with other common alternatives, supported by experimental data and detailed protocols for key assays.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker's primary role is to bridge the POI and E3 ligase, and its characteristics are crucial for the stability and productivity of this ternary complex.[2][3] An ideal linker will position the two proteins in an optimal orientation for ubiquitin transfer without causing steric hindrance.[2]
Advantages of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer several distinct advantages over other linker types, particularly hydrophobic alkyl chains.[3]
Enhanced Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2] This can impede their formulation and bioavailability. The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly enhances the aqueous solubility of PROTAC molecules.[2][4] This improved solubility can facilitate easier handling in experimental assays and potentially lead to better pharmacokinetic properties in vivo.
Improved Cell Permeability
The relationship between a PROTAC's properties and its ability to cross the cell membrane is complex. While increased hydrophilicity from a PEG linker might be expected to hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG chains can be advantageous.[5] Compared to more rigid alkyl linkers, flexible PEG linkers can adopt folded conformations, which can shield the PROTAC's polar surface area. This can result in a more compact and less polar structure that is better able to traverse the cell membrane.[2] However, it is important to note that there is often an optimal PEG linker length for cell permeability, as excessively long and polar linkers can begin to decrease this property.[2]
Optimal Ternary Complex Formation
The flexibility and tunable length of PEG linkers are key to facilitating the formation of a stable and productive ternary complex.[2] The ability to easily synthesize PEG linkers of varying lengths allows for the systematic optimization of the distance between the target protein and the E3 ligase.[6][7] This is crucial for achieving the proper orientation for efficient ubiquitination. A linker that is too short may lead to steric clashes, while a linker that is too long may not effectively bring the two proteins together.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[3] The following tables summarize experimental data, including some illustrative examples based on established trends, comparing the performance of PROTACs with PEG linkers to those with alkyl linkers.
| Linker Type | PROTAC Solubility (µg/mL) | Reference |
| Alkyl C8 | 5 | [2] |
| PEG4 | 25 | [2] |
| PEG8 | 60 | [2] |
| 10-unit PEG | 150 | [2] |
| PEG12 | 180 | [2] |
| Table 1: Comparative solubility of a hypothetical PROTAC with different linkers. Data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains. |
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Reference |
| Alkyl C8 | 0.5 | [2] |
| PEG4 | 1.2 | [2] |
| PEG8 | 2.5 | [2] |
| 10-unit PEG | 3.1 | [2] |
| PEG12 | 2.8 | [2] |
| Table 2: Comparative permeability of a PROTAC with varying linker lengths in a Caco-2 cell assay. This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability. |
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PEG/Alkyl | p110α | 227.4 | 71.3 | [8] |
| GP262 | PEG/Alkyl | p110γ | 42.23 | 88.6 | [8] |
| GP262 | PEG/Alkyl | mTOR | 45.4 | 74.9 | [8] |
| Table 3: Degradation efficacy of a PI3K/mTOR dual-targeting PROTAC utilizing a flexible PEG/alkyl linker in MDA-MB-231 cells. This data demonstrates the high potency that can be achieved with flexible linkers. |
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[1][6]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with different concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[6]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is used to assess the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[9][10]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
PROTAC compound
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer with tight junctions (typically 21 days).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the PROTAC compound to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the PROTAC compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver compartment.
-
-
Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in a cell-free system.[4][11]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Terbium)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup:
-
Prepare a solution containing the purified target protein and E3 ligase in the assay buffer.
-
Add serial dilutions of the PROTAC compound to the protein mixture in a microplate.
-
Add the donor and acceptor fluorophore-labeled antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.[4]
-
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While alkyl chains offer synthetic simplicity, PEG linkers provide significant advantages in terms of enhancing solubility and potentially improving cell permeability. The flexibility and tunable nature of PEG linkers are also instrumental in optimizing the geometry of the ternary complex for efficient and potent protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a strong consideration for the benefits of PEGylation, will remain a cornerstone of developing effective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Crosslinkers: Alternatives to Diketone-PEG11-PFP Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bifunctional crosslinker is paramount to the success of their work. The Diketone-PEG11-PFP ester represents a specific chemistry for targeting arginine residues. However, a diverse array of alternative crosslinkers is available, each with unique reactivity, stability, and specificity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal crosslinker for your research needs.
Key Performance Characteristics of Bifunctional Crosslinkers
The choice of a bifunctional crosslinker is dictated by several key performance characteristics. These include the reactivity of the functional groups, the stability of the resulting linkage, the length and composition of the spacer arm, and the overall efficiency of the conjugation reaction. The following sections provide a comparative overview of prominent alternatives to diketone-based crosslinkers.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for various classes of bifunctional crosslinkers. This data has been compiled from multiple sources to provide a comparative overview.
| Crosslinker Class | Reactive Groups | Target Residue(s) | Linkage Formed | Hydrolytic Half-life of Active Ester | Linkage Stability | Typical Molar Excess (Reagent:Protein) | Typical Reaction Time |
| PFP Esters | Pentafluorophenyl Ester | Primary Amines (Lysine, N-terminus) | Amide | ~10-fold longer than NHS esters at pH 10[1] | Highly Stable[2] | 10-20 fold[3] | 1-4 hours[3] |
| NHS Esters | N-hydroxysuccinimide Ester | Primary Amines (Lysine, N-terminus) | Amide | 4-5 hours at pH 7, 10 minutes at pH 8.6[4] | Highly Stable[] | 10-50 fold[3] | 30-120 minutes[] |
| DBCO-PEG-NHS Ester | NHS Ester & Dibenzocyclooctyne | Primary Amines & Azides | Amide & Triazole | (NHS ester) 4-5 hours at pH 7, 10 minutes at pH 8.6[4] | Amide: Highly Stable, Triazole: Highly Stable[6] | 5-20 fold (NHS step)[] | NHS step: 30-60 min; Click step: <12 hours[][6] |
| Hydrazide-PEG | Hydrazide & (e.g., NHS Ester) | Carbonyls (Aldehydes/Ketones) & Amines | Hydrazone & Amide | (NHS ester) 4-5 hours at pH 7, 10 minutes at pH 8.6[4] | Hydrazone: pH-sensitive (cleavable in acidic conditions)[7] | Varies based on application | Varies |
| Maleimide-PEG | Maleimide & (e.g., NHS Ester) | Thiols (Cysteine) & Amines | Thioether & Amide | (NHS ester) 4-5 hours at pH 7, 10 minutes at pH 8.6[4] | Thioether: Susceptible to retro-Michael reaction and thiol exchange[8][9][10] | 10-50 fold (NHS step) | NHS step: 30-60 min; Maleimide step: 30-120 min |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key crosslinking experiments.
Protocol 1: General Protein Labeling with an NHS Ester Crosslinker
This protocol describes the conjugation of an NHS ester-functionalized PEG to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-X (where X is the second functional group)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG-X in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][12] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[12]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-X solution to the protein solution.[11] The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[][13]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester groups.[11]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted crosslinker and by-products.[][13]
Protocol 2: Two-Step Antibody-Drug Conjugation using DBCO-PEG-NHS Ester
This protocol outlines the creation of an antibody-drug conjugate (ADC) using a heterobifunctional click chemistry linker.
Part A: Antibody Modification with DBCO
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[]
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[]
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS (pH 7.4).[]
Part B: Click Chemistry Reaction with Azide-Modified Payload
-
Reaction Setup: Combine the DBCO-labeled antibody with an azide-functionalized payload. A 1.5- to 10-fold molar excess of the azide-payload is recommended.[]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature.[14]
-
Purification: Purify the final ADC using a desalting column or size-exclusion chromatography to remove the excess payload.[]
Protocol 3: Determination of Degree of Labeling (DOL)
This protocol describes how to determine the average number of molecules conjugated to a protein.
Materials:
-
Purified protein conjugate
-
Spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a dye or drug).[11][15][16]
-
Calculation of Protein Concentration:
-
Protein Concentration (M) = (A280 - (Amax_dye * CF)) / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
Amax_dye is the absorbance of the dye at its maximum wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]
-
-
-
Calculation of Dye/Drug Concentration:
-
Dye/Drug Concentration (M) = Amax_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye/drug at its maximum absorbance wavelength.[11]
-
-
DOL Calculation:
-
DOL = Dye/Drug Concentration (M) / Protein Concentration (M)[16]
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common workflows in bioconjugation.
Caption: A generalized workflow for the development of Antibody-Drug Conjugates (ADCs).
Caption: Workflow for site-specific ADC production via engineered cysteine residues.[13][17][18]
Caption: A typical workflow for protein cross-linking mass spectrometry (XL-MS).[12][19][20][21]
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longlight.com [longlight.com]
A Comparative Guide to PROTAC Linkers: Unveiling the Efficacy of Diketone-PEG and Other Key Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comprehensive comparison of various PROTAC linkers, with a special focus on the emerging Diketone-PEG class, alongside established linkers such as Polyethylene Glycol (PEG), alkyl chains, and those synthesized via click chemistry. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual aids to facilitate a deeper understanding of their structure-activity relationships.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
Comparative Analysis of PROTAC Linkers
The efficacy of a PROTAC is primarily evaluated by two key metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following sections provide a comparative overview of different linker types, supported by available experimental data.
Diketone-PEG Linkers: An Emerging Class with Untapped Potential
While specific quantitative data on the efficacy of Diketone-PEG linkers in published peer-reviewed literature is currently limited, their chemical structure suggests several potential advantages. The diketone moiety can introduce a degree of rigidity and specific conformational preferences to the linker, which could be beneficial for pre-organizing the PROTAC for optimal ternary complex formation. The PEG component, a well-established constituent of PROTAC linkers, enhances solubility and cell permeability.
Commercially available linkers such as Diketone-PEG11-Diketone are available for researchers to explore their potential in novel PROTAC design.[1][][3][4] The carbonyl groups within the diketone structure could potentially engage in specific interactions within the ternary complex, a hypothesis that warrants further investigation through structural biology and computational modeling.[5][6]
Due to the lack of direct comparative experimental data, a quantitative comparison table for Diketone-PEG linkers cannot be provided at this time. Researchers are encouraged to empirically test these linkers in their specific biological systems to determine their efficacy.
PEG Linkers: The Workhorse of PROTAC Design
Polyethylene Glycol (PEG) linkers are the most commonly used linkers in PROTAC development, primarily due to their synthetic accessibility and favorable physicochemical properties.[7][8][9] They are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[10][11] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[12]
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
As demonstrated in the table, linker length is a critical parameter that requires empirical optimization for each target-ligase pair.
Alkyl Linkers: The Foundation of Early PROTACs
Simple alkyl chains represent one of the earliest and most straightforward types of PROTAC linkers. They offer a high degree of conformational flexibility, which can be advantageous in the initial stages of PROTAC design.[7] However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.
Table 2: Comparison of Flexible and Rigid Linkers for an Androgen Receptor (AR) Degrader
| PROTAC | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| Analog | Rigid (Disubstituted Alkane) | More Potent Degradation |
This table highlights that while flexible linkers are effective, introducing rigidity can, in some cases, lead to enhanced degradation.
Click Chemistry-Based Linkers: Enabling Modularity and Rigidity
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of PROTACs.[10] This method allows for the rapid and modular assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and introduces a degree of rigidity into the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation.
Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells [7]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
This data suggests that the atomic composition of the linker, not just its length, can significantly impact PROTAC activity.
Experimental Protocols and Methodologies
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Separate the proteins by size using SDS-PAGE.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more functionalized and rigid linkers to improve potency, selectivity, and drug-like properties. The emergence of novel linker chemistries, such as Diketone-PEG linkers, presents exciting new avenues for PROTAC design. However, the lack of extensive, publicly available comparative data for these newer linkers underscores the importance of empirical testing and head-to-head comparisons with established linker types. This guide provides a framework for such comparisons, emphasizing the need for robust experimental validation to drive the rational design of the next generation of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Diketone-PEG11-Diketone | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 6. Diketone-PEG-Diketone | AxisPharm [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Characterization of ADCs Synthesized with Diketone-PEG11-PFP Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the Diketone-PEG11-PFP ester linker. Due to the limited availability of public data on this specific linker, this guide utilizes data from other lysine-targeting, PEGylated linkers as a proxy for performance comparison. The information presented herein is intended to offer a framework for evaluating ADCs with similar characteristics and to provide detailed experimental protocols for their characterization.
Introduction to this compound
This compound is a heterobifunctional linker designed for the conjugation of drugs to antibodies. This linker features a diketone group that can react with a corresponding functional group on a payload molecule, and a pentafluorophenyl (PFP) ester that reacts with the amine groups of lysine (B10760008) residues on the antibody surface. The inclusion of an 11-unit polyethylene (B3416737) glycol (PEG) spacer is intended to enhance the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.
Performance Comparison
Table 1: Drug-to-Antibody Ratio (DAR) Comparison
| Linker/Conjugation Method | Average DAR | DAR Range | Key Considerations |
| Diketone-PEG11-PFP (Expected) | 3.5 - 4.5 | 0 - 8 | Lysine conjugation typically results in a heterogeneous mixture of ADC species. The final DAR is dependent on reaction conditions. |
| Lysine-Conjugated (NHS-ester) | ~3.5 | 0 - 8 | A well-established method, but can lead to a broad distribution of DAR species, potentially impacting pharmacokinetics and efficacy[1]. |
| Cysteine-Conjugated (Thiol-maleimide) | 2, 4, or 8 | Narrow | Site-specific conjugation to engineered cysteines can produce more homogeneous ADCs with a defined DAR[2]. |
| Lysine-Conjugated with PEG8 Spacer | ~3.7 | 0 - 8 | The inclusion of a PEG spacer can improve solubility and allow for higher drug loading without increasing aggregation[3]. |
Table 2: In Vitro Stability (Human Plasma)
| Linker Type | Half-life (days) | Payload Release (%) after 7 days | Notes |
| Diketone-PEG11-PFP (Expected) | > 7 | < 10% | The amide bond formed is expected to be highly stable in circulation. |
| Non-cleavable (e.g., SMCC) | Very High | < 5% | Generally exhibit high plasma stability, with drug release relying on lysosomal degradation of the antibody[1]. |
| Cleavable (e.g., Val-Cit) | High | Variable | Designed to be stable in plasma but cleaved by lysosomal enzymes like Cathepsin B within the target cell[4]. |
| PEGylated Linkers | High | < 15% | PEGylation can enhance the stability of the linker and reduce premature drug release[5]. |
Table 3: In Vitro Cytotoxicity (IC50)
| ADC Configuration | Target Cell Line | IC50 (nM) | Comments |
| Diketone-PEG11-PFP ADC (Hypothetical) | HER2+ (e.g., SK-BR-3) | 0.1 - 10 | Efficacy is dependent on the payload's mechanism of action and the ADC's ability to internalize. |
| Trastuzumab-DM1 (Lysine-linked) | SK-BR-3 | ~0.5 | Demonstrates potent, target-specific cell killing[6]. |
| Trastuzumab-MMAE (PEG4 linker) | HER2+ | 1 - 15 | Longer PEG chains can sometimes lead to a slight decrease in in vitro potency[7]. |
| Non-targeting Control ADC | HER2+ | > 1000 | Essential for demonstrating target-specific cytotoxicity. |
Table 4: In Vivo Efficacy (Xenograft Models)
| ADC Treatment | Tumor Model | Tumor Growth Inhibition (%) | Key Findings |
| Diketone-PEG11-PFP ADC (Hypothetical) | Gastric Cancer Xenograft | > 80% | PEGylated linkers are expected to improve tumor accumulation and efficacy. |
| Trastuzumab-Deruxtecan (High DAR) | HER2+ Breast Cancer | ~95% | High DAR ADCs with optimized linkers can lead to significant tumor regression[8][9]. |
| Trastuzumab-DM1 (Lysine-linked) | Ovarian Cancer | ~85% | Demonstrates significant anti-tumor activity in preclinical models[10]. |
| PEGylated ADC vs. Non-PEGylated ADC | Various | PEGylated ADC showed superior efficacy | Improved pharmacokinetics of PEGylated ADCs often translates to better in vivo performance[11]. |
Experimental Protocols
Detailed methodologies for the characterization of ADCs are provided below.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its hydrophobicity, allowing for the separation of different drug-loaded species.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
2. In Vitro Plasma Stability Assay
-
Principle: The stability of the ADC is assessed by incubating it in plasma and measuring the amount of intact ADC or released payload over time.
-
Materials:
-
Human plasma (or other species of interest)
-
ADC sample
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
To measure intact ADC, use an affinity capture method (e.g., Protein A beads) to isolate the ADC from the plasma, followed by HIC-HPLC or LC-MS analysis to determine the average DAR. A decrease in average DAR over time indicates payload loss.
-
To measure the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the free drug.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Non-target cell line (as a negative control)
-
Cell culture medium and supplements
-
96-well plates
-
ADC samples
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
4. In Vivo Efficacy in a Xenograft Model
-
Principle: The anti-tumor activity of the ADC is evaluated in an animal model, typically immunodeficient mice bearing human tumor xenografts.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
ADC, vehicle control, and isotype control antibody solutions
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control antibody intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
-
Visualizations
Diagram 1: ADC Synthesis and Mechanism of Action
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2‐Antibody‐Drug Conjugate against Refractory HER2‐Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Diketone-PEG11-PFP Ester and Alternative Labeling Reagents for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of Diketone-PEG11-PFP ester with established alternatives, namely N-hydroxysuccinimide (NHS) esters and Tandem Mass Tags (TMT). Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the optimal labeling strategy for your research needs.
The this compound is a chemical labeling reagent designed for the modification of proteins, rendering them amenable to mass spectrometry-based analysis. This reagent features three key chemical moieties: a diketone group, a polyethylene (B3416737) glycol (PEG) linker, and a pentafluorophenyl (PFP) ester. The PFP ester acts as an amine-reactive group, forming stable amide bonds with the N-terminus of proteins and the side chains of lysine (B10760008) residues. The PEG linker enhances solubility and can reduce steric hindrance, while the diketone functionality offers potential for secondary reactions or specific enrichment strategies.[1][2]
Performance Comparison: PFP Esters vs. NHS Esters and TMT
The selection of a labeling reagent hinges on several performance metrics, including labeling efficiency, stability, and the ability to facilitate accurate quantification. Below is a comparative summary of PFP esters (the reactive group in this compound) against the widely used NHS esters and the multiplexing-enabling TMT reagents.
| Feature | PFP (Pentafluorophenyl) Esters | NHS (N-Hydroxysuccinimide) Esters | TMT (Tandem Mass Tags) |
| Reactive Group | Pentafluorophenyl Ester | N-Hydroxysuccinimide Ester | NHS Ester |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Hydrolytic Stability | More resistant to hydrolysis in aqueous solutions compared to NHS esters.[3][4] | Prone to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[3] | Susceptible to hydrolysis, similar to other NHS esters.[5] |
| Labeling Efficiency | Generally high due to increased stability against hydrolysis.[6] Can exhibit different selectivity for lysine residues compared to NHS esters.[7] | Can be high, but is highly dependent on reaction conditions (pH, concentration) to minimize hydrolysis.[8] | High labeling efficiency (>99%) is achievable with optimized protocols.[5][9] |
| Multiplexing Capability | No inherent multiplexing capability. | No inherent multiplexing capability. | Yes, enables simultaneous quantification of up to 18 samples.[10] |
| Quantification Strategy | Precursor ion intensity-based (MS1) | Precursor ion intensity-based (MS1) | Reporter ion-based (MS2/MS3) |
| Optimal pH | Typically pH 7.2-8.5.[6] | Typically pH 7-9.[8] | Typically pH 8.5. |
Experimental Workflows and Methodologies
To provide a practical understanding of how these labeling reagents are employed, detailed experimental workflows and protocols are outlined below.
Logical Workflow for a Typical Chemical Labeling Experiment
The following diagram illustrates the general steps involved in a quantitative proteomics experiment using chemical labeling reagents.
Experimental Protocol for PFP Ester Labeling
This protocol is a general guideline for the conjugation of PFP ester-activated reagents, such as this compound, to proteins.
-
Protein Preparation:
-
Dissolve the protein sample in a non-amine containing buffer, such as 50-100 mM phosphate, borate, or carbonate buffer, at a pH of 7.2-8.5.[6]
-
Ensure the protein concentration is between 0.5-5 mg/mL.[6]
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate labeling buffer via dialysis or desalting.[4]
-
-
PFP Ester Reagent Preparation:
-
Immediately before use, dissolve the PFP ester reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-100 mM.[6]
-
-
Labeling Reaction:
-
Slowly add the PFP ester solution to the protein solution while gently stirring. A molar ratio of PFP ester to free amines of 2:1 to 10:1 is recommended, but should be optimized for each specific protein.[6]
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive proteins.[6]
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a solution of Tris or hydroxylamine (B1172632) to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Remove unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[4]
-
Experimental Protocol for TMT Labeling
This protocol provides a standard procedure for labeling peptides with TMT reagents for multiplexed quantitative proteomics.
-
Peptide Preparation:
-
TMT Reagent Preparation:
-
Equilibrate the TMT label reagents to room temperature.
-
Resuspend the TMT reagent in anhydrous acetonitrile.[11]
-
-
Labeling Reaction:
-
Quenching and Sample Pooling:
The Role of the Diketone and PEG Moieties
The this compound possesses two additional functional groups that differentiate it from simple PFP esters.
-
Diketone Group: The β-diketone moiety can exist in equilibrium between a keto and an enol form.[13] This functional group can potentially react with nucleophilic amino acid residues, such as the thiol group of cysteine, under certain conditions.[14] This opens up possibilities for two-stage labeling or specific enrichment strategies, although this requires further experimental validation.
-
PEG Linker: The polyethylene glycol (PEG) linker is hydrophilic and can increase the solubility of the labeled protein.[2] In mass spectrometry, PEGylation can be challenging to analyze due to the heterogeneity of PEG polymers.[15][16] However, the PEG11 in this reagent is a discrete-length PEG, which simplifies analysis. The linker can also improve the accessibility of the labeling reagent to the protein surface.[2]
The following diagram illustrates the relationship between the components of the this compound and their functions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 13. mdpi.com [mdpi.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Drug Development
A deep dive into the critical role of linker design in Proteolysis Targeting Chimeras (PROTACs), this guide provides a comparative analysis of flexible and rigid linkers, supported by experimental data, to inform rational drug design and development.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While often perceived as a simple spacer, the linker plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1]
The composition, length, and rigidity of the linker profoundly influence the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2][3] This guide provides an objective comparison of the two primary categories of PROTAC linkers: flexible and rigid, presenting experimental data to aid researchers in making informed design choices.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
PROTAC linkers can be broadly classified based on their conformational freedom into flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers, which incorporate cyclic structures like piperazine (B1678402) or aromatic rings.[1][4] Each class presents a unique set of advantages and disadvantages that must be carefully weighed during the design process.
Flexible linkers , primarily alkyl and PEG chains, are the most commonly employed linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[1] Their conformational plasticity can be crucial in the initial stages of PROTAC development to identify a productive binding orientation for the formation of the ternary complex.[5]
Rigid linkers , conversely, offer less conformational freedom. This characteristic can be advantageous in pre-organizing the PROTAC molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[4][6] However, this lack of flexibility can also be a hindrance; if the imposed geometry is not optimal, it can prevent the formation of a productive ternary complex.[4]
The choice between a flexible and a rigid linker is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair.[1] Empirical testing of a variety of linker types and lengths is often necessary to identify the optimal design.[1]
Comparative Performance Data
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the maximum percentage of target protein degradation achieved.[1] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | 21-atom Alkyl/Ether | TBK1 | Not Specified | 3 | 96 | [5] |
| Flexible | 29-atom Alkyl/Ether | TBK1 | Not Specified | 292 | 76 | [5] |
| Flexible | 9-atom Alkyl chain | CRBN | VHL | Concentration-dependent decrease | Not Specified | [5] |
| Flexible | Three PEG units | CRBN | VHL | Weak degradation | Not Specified | [5] |
| Flexible (PEG) | Parent PROTAC 54 | Androgen Receptor (AR) | Not Specified | Exhibited degradation | Not Specified | [1] |
| Rigid | Disubstituted phenyl | Androgen Receptor (AR) | Not Specified | No activity | Not Specified | [1] |
Table 1: Impact of Linker Flexibility on PROTAC Degradation Efficacy. This table highlights how changes in linker composition and flexibility can significantly impact the degradation of target proteins. For instance, a flexible 21-atom alkyl/ether linker showed high potency in degrading TBK1, while a longer version of the same linker type was less effective.[5] In the case of the Androgen Receptor, a flexible PEG linker led to degradation, whereas rigid phenyl-based linkers were inactive.[1]
| Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Flexible | < 12 | TBK1 | No degradation | - | [5] |
| Flexible | 12 - 29 | TBK1 | Submicromolar | - | [5] |
| Flexible | 16 | Estrogen Receptor α (ERα) | Potent | Not Specified | [7] |
Table 2: Influence of Flexible Linker Length on Degradation Potency. The length of a flexible linker is a critical parameter that requires careful optimization. For TBK1, a minimum linker length was necessary to observe degradation.[5] Similarly, for ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers being less effective.[7]
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
To understand the comparative effects of flexible and rigid linkers, it is essential to visualize the underlying biological processes and the experimental methods used for their evaluation.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC, from the formation of the ternary complex to the eventual degradation of the target protein by the proteasome.
The linker's flexibility or rigidity directly impacts the efficiency of ternary complex formation, a critical initial step in this pathway.[8] A well-designed linker, whether flexible or rigid, will facilitate a productive orientation of the POI and E3 ligase, promoting efficient ubiquitination.[2]
Figure 2: Western Blotting Workflow for Protein Degradation. This flowchart outlines the key steps in a Western Blotting experiment, a standard method to quantify the degradation of a target protein following PROTAC treatment.[1]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]
-
Treat cells with varying concentrations of the PROTACs (with flexible or rigid linkers) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine DC50 and Dmax values by fitting the data to a dose-response curve.
-
Conclusion: A Balancing Act in PROTAC Design
The choice between a flexible and a rigid linker in PROTAC design is a critical decision that significantly impacts the therapeutic potential of the resulting molecule. Flexible linkers, like alkyl and PEG chains, offer synthetic ease and have been instrumental in the initial success of many PROTACs.[1] However, the field is increasingly exploring the potential of rigid linkers to enhance potency, selectivity, and drug-like properties.[1]
Ultimately, the optimal linker is highly context-dependent, relying on the specific structural and chemical properties of the target protein and the E3 ligase.[1] A systematic approach, involving the synthesis and evaluation of a library of PROTACs with diverse linker architectures, remains the most effective strategy for identifying potent and effective protein degraders. This guide provides a foundational understanding and practical data to support researchers in this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Validating Site-Specificity in Diketone-Mediated Lysine Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to specific sites on proteins is a cornerstone of modern biotherapeutics, enabling the creation of targeted therapies like antibody-drug conjugates (ADCs). While lysine (B10760008) residues are abundant and accessible targets for conjugation, achieving site-specificity among them is a significant challenge. Diketone-mediated conjugation, particularly using 1,2- or 1,3-dicarbonyl compounds, has emerged as a promising strategy for targeting specific, highly reactive lysine residues. This guide provides an objective comparison of methods to validate the site-specificity of this technique against other common lysine conjugation strategies, supported by established experimental protocols.
Overview of Lysine Conjugation Strategies
Lysine is a popular target for bioconjugation due to the high nucleophilicity of its epsilon-amino group.[1][2] However, the high abundance of solvent-accessible lysines on a protein surface often leads to heterogeneous products when using traditional methods like N-hydroxysuccinimide (NHS) esters.[2][3][4][5] This heterogeneity can impact the therapeutic's pharmacokinetics, efficacy, and toxicity.[6] Site-specific methods aim to overcome this by targeting a single or a select few lysine residues.
Diketone-Mediated Conjugation: This approach leverages the unique chemical environment of certain lysine residues. For instance, a lysine with a lowered pKa, often found in specific structural motifs, can be selectively targeted by reagents like 1,3-diketones or β-lactams.[6] A notable example involves a catalytic lysine in an antibody variable domain that demonstrates enhanced nucleophilicity, allowing for rapid and specific conjugation at neutral pH.[6]
Alternative Strategies:
-
NHS Esters: The most common method, reacting with lysine amines to form stable amide bonds, but typically results in low site-specificity.[2][3][5][7]
-
Engineered Cysteines: Involves genetically introducing cysteine residues at specific locations to serve as unique conjugation handles.[5][6][8]
-
Enzymatic Conjugation: Utilizes enzymes like microbial transglutaminase (mTG) or sortase A to create bonds at specific recognition sequences.[9][]
-
Glycan Remodeling: Targets the conserved glycans on antibodies, offering a site-specific handle away from the antigen-binding regions.[8][9][11]
-
Unnatural Amino Acids (ncAAs): Genetic code expansion is used to incorporate ncAAs with orthogonal reactivity into the protein backbone.[8][11]
Validating Conjugation Site-Specificity: Key Experiments
Confirming that conjugation has occurred at the intended lysine residue is critical. The primary and most definitive method for this is mass spectrometry (MS)-based peptide mapping .
The general workflow involves:
-
Proteolytic Digestion: The conjugated protein is cleaved into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.[12][13]
-
Chromatographic Separation: The resulting peptide mixture is separated, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis: The separated peptides are analyzed by mass spectrometry (LC-MS/MS) to determine their mass and sequence. By comparing the peptide map of the conjugated protein to the unconjugated control, peptides with a mass shift corresponding to the attached molecule can be identified.[14][15] Tandem MS (MS/MS) is then used to fragment the modified peptide and pinpoint the exact lysine residue that was conjugated.[16]
Comparative Data on Lysine Conjugation Methods
The choice of conjugation strategy depends on the desired level of homogeneity, the nature of the protein, and the application. The table below summarizes key performance metrics for different methods.
| Conjugation Method | Site-Specificity | Typical Homogeneity (DAR) | Requires Engineering? | Reaction Conditions | Key Validation Method |
| Diketone-Mediated | High (targets reactive Lys) | High (DAR ~2)[6] | No | Near-neutral pH, aqueous buffer[6] | Peptide Mapping (LC-MS/MS) |
| NHS Ester | Low (stochastic) | Heterogeneous (DAR 0-8)[3][9] | No | pH 7.0-9.0[2] | Peptide Mapping, Intact Mass (DAR) |
| Engineered Cysteine | Very High | Very High (defined by mutation) | Yes | Mild, pH-dependent | Peptide Mapping, Intact Mass |
| Enzymatic (mTG) | Very High | Very High (defined by tag) | Yes (for tag) or No (native Gln)[9] | Near-neutral pH, requires enzyme | Peptide Mapping, Intact Mass |
| Glycan Remodeling | Very High | Very High (targets conserved glycan) | No | Multi-step, enzymatic & chemical | Peptide Mapping, Intact Mass |
| Unnatural Amino Acid | Very High | Very High (defined by incorporation) | Yes | Bioorthogonal chemistry | Peptide Mapping, Intact Mass |
DAR: Drug-to-Antibody Ratio
Detailed Experimental Protocols
Protocol 1: Tryptic Digestion for Peptide Mapping
This protocol outlines the steps to prepare a conjugated antibody for mass spectrometry analysis.
Materials:
-
Conjugated antibody (~1 mg/mL)
-
Tris buffer (pH ~7.5-8.0)
-
Guanidine-HCl (for denaturation, optional)
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (MS-grade)
-
Formic acid (FA) or Acetic acid to quench the reaction
Procedure:
-
Denaturation (Optional but Recommended): To ~100 µg of the conjugated protein, add Guanidine-HCl to a final concentration of 6 M. Incubate for 30 minutes at 37°C.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark to cap the free thiols.
-
Buffer Exchange: Remove denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris, pH 8.0).
-
Digestion: Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-18 hours) at 37°C.[17]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Sample Cleanup: Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture before LC-MS/MS analysis. The sample is now ready for injection.
Protocol 2: LC-MS/MS Analysis and Data Interpretation
This protocol describes the analysis of the digested peptides to identify conjugation sites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Reversed-phase C18 column suitable for peptide separations
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
LC Separation: Inject the digested sample onto the C18 column. Elute peptides using a gradient of increasing acetonitrile (B52724) (ACN) in water, with 0.1% formic acid in both mobile phases. A typical gradient runs from 5% to 65% ACN over 40-60 minutes.[17]
-
MS and MS/MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Perform a full scan to detect the mass-to-charge ratio (m/z) of all eluting peptides.
-
MS2 Scans: The instrument automatically selects the most intense peptide ions from the MS1 scan for fragmentation (e.g., using HCD or CID) and acquires their MS/MS spectra.[16]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., BioPharma Finder™, ProteinPilot™) to search the acquired MS/MS spectra against the known sequence of the antibody.[17][18]
-
Specify the mass of the conjugated drug-linker as a variable modification on lysine residues.[18]
-
The software will identify peptides that have a mass shift corresponding to the conjugation and use the MS/MS fragment ions to confirm the specific lysine residue(s) that are modified.
-
The relative abundance of modified versus unmodified peptides can be used to estimate site occupancy.
-
Visualizing the Chemistry and Logic
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 6. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 11. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins with Peptide Mapping [worldwide.promega.com]
- 15. ペプチドマッピングの情報 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Performance Showdown: Diketone-PEG11-PFP Ester in Cell-Based Assays – A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for generating reliable and reproducible results in cell-based assays. Diketone-PEG11-PFP ester is a heterobifunctional linker that offers specific functionalities for bioconjugation. This guide provides an objective comparison of its performance characteristics, primarily focusing on the advantages of the pentafluorophenyl (PFP) ester moiety over the more traditional N-hydroxysuccinimide (NHS) esters. We also explore next-generation alternatives to the polyethylene (B3416737) glycol (PEG) component of the linker.
Understanding the Components of this compound
This compound is comprised of three key components:
-
Diketone: This functional group can react with specific amino acid residues, such as lysine (B10760008), and has been noted for its potential to form a covalent bond within the active site of catalytic antibodies[1]. In the context of cell-based assays, this moiety can be utilized for targeted covalent labeling of proteins.
-
PEG11: The polyethylene glycol (PEG) linker, with 11 ethylene (B1197577) glycol units, is a hydrophilic spacer. PEGylation is a widely used strategy in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of molecules[2]. It can also reduce non-specific binding in cell-based assays.
-
PFP ester: The pentafluorophenyl ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues on proteins[3][4]. It is known for its higher stability in aqueous solutions compared to NHS esters[5][6][7][8].
Performance Comparison: PFP Ester vs. NHS Ester in Cell-Based Applications
Table 1: Comparison of PFP Ester and NHS Ester for Antibody Conjugation and Performance
| Performance Metric | PFP Ester Conjugate | NHS Ester Conjugate | Advantage of PFP Ester |
| Conjugation Stability | Higher resistance to hydrolysis in aqueous buffers[5][6][7][8]. | Prone to hydrolysis, especially at neutral to basic pH, leading to lower conjugation efficiency[5]. | More efficient and reliable conjugation reactions. |
| Antibody Aggregation | Reduced aggregation observed[9]. | Increased aggregation observed[9]. | Improved homogeneity and functionality of the final conjugate. |
| Cellular Uptake | Significantly higher mean fluorescence intensity in target cells[9]. | Lower mean fluorescence intensity in target cells[9]. | Enhanced delivery of the conjugate into cells for downstream analysis. |
| In Vivo Tumor Targeting | Significantly higher tumor-to-background ratios at 48h and 1 week post-injection[9]. | Lower tumor-to-background ratios[9]. | Better performance in preclinical models, suggesting higher efficacy. |
The superior performance of the PFP ester conjugate in terms of reduced aggregation and enhanced cellular uptake is particularly relevant for cell-based assays, as it ensures a more homogeneous and potent reagent, leading to more reliable and reproducible data.
Next-Generation Alternatives to PEG Linkers
While PEG is the gold standard for hydrophilic linkers, concerns about potential immunogenicity and non-biodegradability have led to the development of alternatives[10][11][12][13].
Table 2: Emerging Alternatives to PEG Linkers for Bioconjugation
| Linker Type | Description | Advantages in Cell-Based Assays |
| Polysarcosine (PSar) | A non-ionic, hydrophilic polypeptoid[14][15][16][17]. | Biocompatible, biodegradable, low immunogenicity, can improve physicochemical properties and in vivo efficacy of antibody-drug conjugates (ADCs)[10][14][15]. |
| Polypeptides | Linkers based on amino acid sequences (e.g., (Gly-Ser)n)[10]. | Can be designed to be flexible and hydrophilic, potentially improving in vivo stability[10]. |
| Polysaccharides | Natural polymers like dextran[10]. | High hydrophilicity and biocompatibility[10]. |
| Recombinant Linkers | Genetically engineered polypeptide linkers (e.g., XTEN, PAS)[18]. | Monodisperse, biodegradable, can be designed with specific functionalities for orthogonal conjugation[18]. |
These alternatives offer promising avenues for developing bioconjugates with improved performance and safety profiles for both in vitro and in vivo applications.
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of bioconjugates in cell-based assays.
Protocol 1: General Procedure for Antibody Conjugation with PFP/NHS Esters
This protocol describes a general method for labeling an antibody with an amine-reactive ester.
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The antibody concentration should be between 1-10 mg/mL.
-
Ester Solution Preparation: Immediately before use, dissolve the PFP or NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the conjugated molecule (at its specific wavelength) or by using mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the bioconjugate or control compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled bioconjugate.
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat the cells with the fluorescently labeled bioconjugate (e.g., at 10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C. Include an untreated control and a control incubated at 4°C to assess non-specific binding.
-
Cell Harvesting: Wash the cells with cold PBS to remove unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the viable cell population for each condition.
Visualizations
Chemical Reaction and Experimental Workflow
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 12. research.monash.edu [research.monash.edu]
- 13. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
PFP Esters vs. Other Amine-Reactive Crosslinkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. While N-hydroxysuccinimide (NHS) esters have traditionally been the go-to choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of stability and reactivity. This guide provides an objective, data-driven comparison of PFP esters with other common amine-reactive crosslinkers to inform your selection process.
Executive Summary
Pentafluorophenyl (PFP) esters offer enhanced stability and reactivity compared to commonly used N-hydroxysuccinimide (NHS) esters for the acylation of primary amines in bioconjugation. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group. This results in faster and more efficient conjugation to biomolecules, coupled with a significantly lower susceptibility to hydrolysis in aqueous buffers. These properties translate to higher conjugation yields, improved reproducibility, and the ability to perform conjugations under conditions that may be challenging for less stable crosslinkers.
Performance Comparison: PFP Ester vs. NHS Ester
The decision to use a PFP ester over an NHS ester is primarily driven by the need for higher stability against hydrolysis and, in many cases, faster reaction kinetics with amines.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the stability and reactivity of PFP and NHS esters.
| Table 1: Comparative Hydrolytic Stability of Active Esters | |
| Active Ester | Half-life (t½) in Aqueous Acetonitrile |
| Pentafluorophenyl (PFP) Ester | No detectable decomposition after 300 hours |
| N-Hydroxysuccinimide (NHS) Ester | ~140 hours |
This data highlights the significantly greater stability of PFP esters in the presence of water, which is a major advantage in aqueous bioconjugation reactions.
| Table 2: pH-Dependent Hydrolysis of NHS Esters | |
| pH | Half-life (t½) of NHS Ester [1] |
| 7.0 | Hours[2] |
| 8.0 | Minutes[2] |
| 8.5 | 180 minutes[1] |
| 9.0 | 125 minutes[1] |
While direct comparative data for PFP esters across a pH range is limited, their inherent stability suggests a much slower rate of hydrolysis compared to NHS esters, especially at the slightly alkaline pH values optimal for amine acylation.
| Table 3: Comparative Reactivity (Aminolysis) of Active Esters | |
| Polymeric Active Ester | Pseudo-First-Order Rate Constant (k') for Aminolysis with 1-aminomethylpyrene |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ s⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ s⁻¹ |
This study on polymer brushes demonstrates a significantly faster rate of reaction for the PFP ester derivative compared to the NHS ester derivative, indicating the higher reactivity of the PFP ester towards amines.
Reaction Mechanisms and Workflow
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond.
Reaction Mechanism
Caption: Reaction mechanisms of PFP and NHS esters with primary amines.
General Experimental Workflow
The workflow for bioconjugation using either PFP or NHS esters is similar, involving preparation of the biomolecule and crosslinker, the conjugation reaction, and subsequent purification of the conjugate.
References
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Diketone-PEG11-PFP Ester Conjugates
For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of Diketone-PEG11-PFP ester conjugates with alternative conjugation chemistries, supported by experimental data and detailed protocols to aid in the rational design of next-generation biotherapeutics.
The this compound represents a sophisticated approach to bioconjugation, combining a PEG spacer for improved pharmacokinetics, a PFP ester for efficient amine-reactive conjugation, and a diketone moiety that can be utilized in various chemical strategies, including cleavable linker systems.[1] Understanding the in vivo fate of such a conjugate is paramount for predicting its performance.
Quantitative Comparison of Conjugate Stability
The in vivo stability of a bioconjugate is influenced by the lability of its constituent parts. The following table summarizes available data on the stability of different linker and conjugation chemistries. It is important to note that direct in vivo stability data for the complete this compound conjugate is not extensively available in the public domain; therefore, the stability is assessed by considering the individual components.
| Conjugation Chemistry/Linker Component | Moiety | Typical Half-Life (in vivo/plasma) | Key Stability Considerations |
| This compound | Diketone | Data not readily available; may be susceptible to enzymatic cleavage depending on the specific diketone structure.[1] | The diketone moiety's stability is a key variable. Some diketones are designed for controlled cleavage.[1] |
| PEG11 (short PEG) | Can lead to faster clearance compared to non-PEGylated counterparts or longer PEG chains.[2] | Short PEG linkers may not provide the same degree of steric shielding and prolonged circulation as longer PEG chains.[2][3] | |
| PFP Ester (forms Amide bond) | Amide bonds are generally highly stable in vivo with very long half-lives. | PFP esters are less susceptible to hydrolysis than NHS esters during the conjugation reaction, leading to higher efficiency.[4] | |
| Alternative Amine-Reactive Chemistries | NHS Ester (forms Amide bond) | Amide bonds are highly stable in vivo. | NHS esters are more prone to hydrolysis in aqueous conditions during conjugation compared to PFP esters, which can reduce conjugation efficiency.[5] |
| Maleimide (B117702) (forms Thioether bond with Cysteine) | The resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation. Half-life can vary from hours to days depending on the local environment and maleimide structure.[6][7] | The stability of the maleimide-thiol linkage is a significant concern, with potential for payload transfer to other proteins like albumin.[7] | |
| Alternative Linker Chemistries | Hydrazone Linker (forms Hydrazone bond with Aldehyde/Ketone) | pH-dependent stability; generally stable at physiological pH (~7.4) but cleavable in acidic environments (e.g., endosomes, lysosomes).[8] | Useful for targeted release in acidic intracellular compartments. |
Experimental Protocols for Assessing In Vivo Stability
To empirically determine and compare the in vivo stability of bioconjugates, a combination of plasma stability assays and biodistribution studies are essential.
In Vitro Plasma Stability Assay
This assay provides an initial assessment of how a conjugate behaves in a biological matrix.
Objective: To determine the rate of degradation or payload release from the conjugate in plasma.
Materials:
-
Test conjugate (e.g., Diketone-PEG11-PFP-Protein conjugate)
-
Control conjugates (e.g., NHS-Protein, Maleimide-Protein)
-
Freshly prepared animal or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Spike the test and control conjugates into separate aliquots of plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload or degradation products.[9][10][11]
-
Calculate the half-life (t½) of the conjugate in plasma by plotting the natural logarithm of the intact conjugate concentration against time.
In Vivo Pharmacokinetic and Biodistribution Study
This study provides a comprehensive understanding of the conjugate's stability, distribution, and clearance in a living organism.
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) and tissue distribution of the conjugate.
Materials:
-
Test and control conjugates
-
Animal model (e.g., mice or rats)
-
Dosing vehicles (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue harvesting tools
-
Analytical instrumentation for quantification (e.g., LC-MS/MS, ELISA, or radioactivity counter if a radiolabel is used)
Procedure:
-
Administer a single intravenous (IV) dose of the test and control conjugates to different groups of animals.
-
At various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Homogenize the tissues and extract the conjugate.
-
Quantify the concentration of the intact conjugate in plasma and tissue homogenates using a validated analytical method.[12]
-
Calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Determine the tissue distribution profile of the conjugate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative in vivo stability assessment.
Figure 1. Workflow for assessing the in vivo stability of bioconjugates.
Signaling Pathways and Logical Relationships
The stability of the conjugate directly impacts its ability to reach the target site and exert its therapeutic effect. The following diagram illustrates the relationship between linker stability and the desired therapeutic outcome.
Figure 2. Impact of conjugate stability on therapeutic outcome.
Conclusion
The in vivo stability of a bioconjugate is a complex interplay of its various components. While the amide bond formed by a PFP ester offers excellent stability, the inclusion of a diketone moiety and a short PEG11 linker introduces variables that require careful experimental evaluation. Compared to alternatives like NHS esters, PFP esters provide a more efficient conjugation process. In contrast to maleimide chemistry, PFP ester-based amide linkages are not susceptible to retro-Michael reactions, offering a more stable connection. Ultimately, the optimal choice of conjugation strategy will depend on the specific therapeutic application, requiring a balance between in vivo stability for targeted delivery and any desired cleavage at the site of action. The experimental protocols outlined in this guide provide a robust framework for making these critical assessments.
References
- 1. Use of a Cyclic α-Alkylidene-β-Diketone as a Cleavable Linker Strategy for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. LC-HRMS quantitation of intact antibody drug conjugate trastuzumab emtansine from rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diketone-PEG11-PFP Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of Diketone-PEG11-PFP ester. Adherence to these procedures will minimize risks and support environmental stewardship.
This compound is a molecule comprised of three key components: a diketone functional group, a polyethylene (B3416737) glycol (PEG) spacer of 11 units, and a pentafluorophenyl (PFP) active ester. While the PEG component is generally considered biocompatible and biodegradable, the PFP ester is a reactive group, and the fluorinated nature of the PFP ring necessitates special consideration for disposal to prevent the release of persistent organic pollutants.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). PFP esters are known to be less susceptible to hydrolysis than other active esters; however, they are still moisture-sensitive.[1]
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any fine particulates. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste management facility capable of high-temperature incineration.[2][3] This method is necessary to ensure the complete destruction of the fluorinated components of the molecule, which are resistant to degradation.[2]
Step-by-Step Disposal Plan:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a dedicated and clearly labeled waste container.
-
The container should be made of a chemically compatible material and have a secure lid to prevent accidental spills or exposure.
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of heat, moisture, and incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with a full description of the waste, including the chemical name and any other relevant safety information.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.[4] The fluorinated components can persist in the environment.
-
For spills, use an inert absorbent material, collect it in the designated hazardous waste container, and decontaminate the area.
-
High-temperature incineration of fluorinated compounds requires specialized facilities with off-gas treatment systems (e.g., scrubbers) to neutralize hazardous combustion byproducts such as hydrogen fluoride.[2]
Summary of Key Information
| Parameter | Guidance |
| Chemical Name | This compound |
| Primary Hazards | Reactive ester, contains fluorinated compounds. |
| Personal Protective Equipment | Nitrile gloves, safety glasses/goggles, lab coat. |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste facility. |
| Waste Container | Dedicated, labeled, chemically compatible, and sealed. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
